Diethyl 2-methylenemalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18901. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHDXNZNSPVVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30329-60-3 | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30329-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901033182 | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-20-6 | |
| Record name | 1,3-Diethyl 2-methylenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Diethyl 2-methylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-methylenemalonate (DEMM), a derivative of malonic acid, is a pivotal intermediate in organic synthesis. Its unique structure, featuring a reactive methylene group activated by two flanking ester functionalities, makes it a versatile building block for a wide array of complex molecules. This guide provides a comprehensive overview of the fundamental properties of DEMM, including its physicochemical characteristics, spectral data, synthesis protocols, and key chemical reactions. Furthermore, its applications, particularly in the realm of medicinal chemistry and drug development, are explored, highlighting its role as a precursor to various heterocyclic compounds and pharmaceutical ingredients. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
This compound, with the IUPAC name diethyl 2-methylidenepropanedioate, is a colorless liquid first synthesized by Perkin in 1886.[1] Its molecular structure is characterized by a carbon-carbon double bond conjugated with two carbonyl groups of the ethyl esters. This arrangement renders the molecule electron-deficient and highly susceptible to nucleophilic attack, defining its reactivity profile.[1] DEMM is a valuable reagent in organic synthesis, particularly in reactions such as Michael additions, cycloadditions, and polymerizations.[1] Its utility extends to the synthesis of diverse molecular architectures, including amino acid derivatives, heterocyclic compounds, and active pharmaceutical ingredients (APIs).[1]
Physicochemical and Spectral Properties
A summary of the key physicochemical and identifying properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | diethyl 2-methylidenepropanedioate | [1] |
| Synonyms | DEMM, Diethyl methylidenemalonate | [1][2] |
| CAS Number | 3377-20-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂O₄ | [1][2][3] |
| Molecular Weight | 172.18 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 210-216 °C at 730 mmHg | [1][5] |
| Density | 1.052 g/cm³ | [3] |
| Flash Point | 73.00 °C | [3] |
| Refractive Index (n²⁰D) | 1.4220 | [5] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol, ether) | [1] |
| Stability | Stable under ambient conditions; can decompose upon heating or exposure to strong acids or bases. Prone to polymerization on standing. | [1][5] |
Table 3: Spectral Data Summary
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Methylene protons of the central malonate framework typically resonate in the range of 6-7 ppm. | [1] |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester groups and C=C stretching of the alkene. | [1] |
Synthesis of this compound
The classical and most common method for synthesizing this compound is the Knoevenagel condensation of diethyl malonate with formaldehyde.[1] This reaction is typically catalyzed by a base, such as piperidine.[1]
General Synthesis Workflow
The synthesis process can be visualized as a straightforward condensation reaction followed by purification.
Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde
This protocol is based on the classical method described by Perkin.[1][5]
Materials:
-
Diethyl malonate
-
Formaldehyde (e.g., as paraformaldehyde or formalin solution)
-
Piperidine (catalyst)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethyl malonate, formaldehyde, and the anhydrous solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Note: this compound can polymerize on standing. It is recommended to distill it just before use.[5]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond. This makes it an excellent Michael acceptor and a versatile substrate for various addition and cycloaddition reactions.
Key Reactions
Michael Addition: As an electron-deficient olefin, DEMM readily reacts with a wide range of nucleophiles, such as amines, thiols, and enolates, in a conjugate addition fashion.[1] This reaction is fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.[1]
Diels-Alder Reaction: DEMM can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.
Polymerization: Under certain conditions, DEMM can undergo spontaneous polymerization to form waxy products.[1] This property is utilized in the production of film-forming polymers.[1][3]
Logical Relationship of Reactivity
The structural features of DEMM directly dictate its chemical behavior, particularly its role as a Michael acceptor.
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor in the synthesis of a variety of compounds with biological activity.
-
Heterocyclic Synthesis: It serves as a building block for various heterocyclic compounds, which are core structures in many pharmaceuticals.[1]
-
Pharmaceutical Intermediates: DEMM is used in the preparation of pharmaceutical intermediates, including amino acid derivatives and barbiturate derivatives.[1]
-
Analytical Chemistry: It is employed for the derivatization of thiols, such as cysteine, in biological samples, which facilitates their analysis.[1]
-
Agrochemicals: The synthesis of some herbicides, fungicides, and insecticides involves the use of DEMM to construct the required heterocyclic rings.[1]
A derivative of this compound has been investigated as a potential drug candidate for COVID-19, highlighting the relevance of this class of compounds in contemporary drug discovery.[6]
Safety and Handling
While specific safety data for this compound is not extensively detailed in the provided search results, general precautions for handling similar malonic esters should be followed. The safety information for the related compound, diethyl malonate, is provided for guidance.
Table 4: Hazard and Precautionary Information (based on Diethyl Malonate)
| Category | Information | Reference(s) |
| GHS Hazard Statements | Combustible liquid. Causes eye irritation. Harmful to aquatic life. | [7] |
| Precautionary Statements | Wear protective gloves and safety goggles. Use in a well-ventilated area. Avoid open flames. | [7][8][9] |
| First Aid (Eyes) | Rinse with plenty of water for several minutes and seek medical attention. | [7] |
| First Aid (Skin) | Rinse and then wash skin with soap and water. | [7] |
| First Aid (Inhalation) | Move to fresh air and rest. | [7] |
| Storage | Store in a cool, well-ventilated place, separated from strong oxidants. | [7][9] |
| Spill Disposal | Absorb with inert material (e.g., sand) and dispose of according to local regulations. | [7] |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a highly versatile and reactive compound with significant applications in organic synthesis and drug development. Its fundamental properties, particularly its electrophilic nature, make it an invaluable tool for chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and industrial settings. The continued exploration of its synthetic potential is likely to lead to the discovery of new and important bioactive molecules.
References
- 1. Buy this compound | 3377-20-6 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 8. multichemindia.com [multichemindia.com]
- 9. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Synthesis of Diethyl 2-Methylenemalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 2-methylenemalonate from diethyl malonate, focusing on the core chemical principles, experimental protocols, and data-driven insights. The primary synthetic route discussed is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering detailed methodologies and comparative data to facilitate laboratory application and optimization.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the production of a variety of more complex molecules, including pharmaceuticals and polymers.[1][2] Its reactivity, stemming from the electrophilic nature of the double bond and the presence of two ester functionalities, makes it a versatile intermediate. The most common and direct method for its synthesis is the Knoevenagel condensation of diethyl malonate with formaldehyde.[1][3] This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with an aldehyde (formaldehyde), followed by dehydration.
This guide will delve into the reaction mechanism, various catalytic systems, detailed experimental procedures, and key reaction parameters influencing the yield and purity of this compound.
Reaction Mechanism and Catalysis
The synthesis of this compound from diethyl malonate and formaldehyde proceeds via the Knoevenagel condensation mechanism. This reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., diethylamine, piperidine), or an alkali metal salt of a carboxylic acid.[4][5][6]
The catalytic cycle can be summarized as follows:
-
Deprotonation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form an aldol addition product, diethyl 2-(hydroxymethyl)malonate.
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration to yield the final product, this compound.
The removal of water during the reaction can help to drive the equilibrium towards the formation of the product.[7]
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various reported synthetic protocols.
Table 1: Comparison of Catalysts and Solvents
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine | None | Not specified | Not specified | Not specified | [4] |
| Piperidine | None | Room Temperature | Not specified | Not specified | [5] |
| Potassium Acetate & Copper Acetate | Acetic Acid | 85 | Not specified | 46 | [6] |
| Immobilized Gelatine | DMSO | Room Temperature | Overnight | 85-90 | [8] |
Table 2: Influence of Reaction Conditions on Yield
| Formaldehyde Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Formalin (40%) | Potassium Acetate, Copper Acetate | Acetic Acid | Not specified | Not specified | [9] |
| Paraformaldehyde | Zinc Acetate | None (exotherm to 135°C) | Not specified | Not specified | US20130281580A1 |
| Gaseous Formaldehyde | Not specified | Liquid reaction mixture | 0-25 | Not specified | [6] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, compiled and adapted from established methodologies. A generalized workflow is also presented.
Detailed Experimental Protocol (Amine Catalysis)
Materials:
-
Diethyl malonate
-
Paraformaldehyde (or 37% aqueous formaldehyde solution)
-
Piperidine (or diethylamine)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydroquinone (as a polymerization inhibitor)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine diethyl malonate (1.0 equivalent), paraformaldehyde (1.1 equivalents), and a catalytic amount of piperidine (0.05 equivalents). A small amount of hydroquinone can be added to inhibit polymerization.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is then diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with dilute hydrochloric acid (to remove the amine catalyst), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to obtain this compound as a colorless oil. Due to its tendency to polymerize, the distillation should be performed at the lowest possible temperature and pressure, and a polymerization inhibitor should be added to the distillation flask.[10][11] The purified product should be stored at low temperature in the presence of an inhibitor.
Challenges and Considerations
A significant challenge in the synthesis and handling of this compound is its propensity to polymerize, especially at elevated temperatures or in the presence of initiators.[10][11] This can lead to lower yields and difficulties in purification. The use of polymerization inhibitors, such as hydroquinone, and careful control of temperature are crucial.
Another important consideration is the potential for the formation of byproducts. Under certain conditions, particularly with an excess of formaldehyde and catalyst, the formation of the bis-adduct, diethyl 2,2-bis(hydroxymethyl)malonate, can occur.[3][7] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkenylated product.
Conclusion
The synthesis of this compound from diethyl malonate via the Knoevenagel condensation is a well-established and versatile method. By carefully selecting the catalyst and optimizing reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors. Careful attention to the prevention of polymerization is paramount for successful synthesis and purification.
References
- 1. Buy this compound | 3377-20-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. organicreactions.org [organicreactions.org]
- 5. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Diethyl 2-Methylenemalonate: A Technical Guide to Chemical Structure and Reactivity
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
Diethyl 2-methylenemalonate (DEMM) is a versatile organic compound recognized for its high reactivity and utility as a synthetic intermediate. Its structure, featuring an electron-deficient alkene conjugated to two ester moieties, makes it an exceptional Michael acceptor and a valuable precursor in a variety of chemical transformations. This guide provides an in-depth analysis of the chemical structure, physical properties, synthesis, and reactivity of DEMM. Detailed experimental protocols for its synthesis and key reactions, including Michael additions and polymerizations, are presented. Furthermore, this document summarizes key quantitative and spectroscopic data and illustrates primary reaction mechanisms through detailed diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.
Chemical Structure and Properties
This compound is an unsaturated diester characterized by a central methylene group double-bonded to a carbon atom that is flanked by two ethyl ester functionalities. This arrangement of electron-withdrawing groups dictates its chemical behavior, rendering the β-carbon of the alkene highly electrophilic.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | diethyl 2-methylidenepropanedioate | [1] |
| Synonyms | DEMM, Diethyl methylidenemalonate | [1] |
| CAS Number | 3377-20-6 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 210-216 °C @ 730 mmHg | [1][2] |
| Density | ~1.052 g/cm³ | [3] |
| ¹H NMR (CDCl₃) | δ 6.0-7.0 (s, 2H, =CH₂), 4.2-4.4 (q, 4H, -OCH₂-), 1.2-1.4 (t, 6H, -CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ 160-170 (C=O), 135-145 (=C<), 125-135 (=CH₂), 60-65 (-OCH₂-), 10-20 (-CH₃) | [1] |
| FTIR (neat) | ν 1730-1750 cm⁻¹ (C=O stretch), 1620-1640 cm⁻¹ (C=C stretch) | [1] |
| SMILES | CCOC(=O)C(=C)C(=O)OCC | [1] |
Synthesis of this compound
The primary route for synthesizing DEMM is the Knoevenagel condensation of diethyl malonate with formaldehyde, typically catalyzed by a weak base like piperidine or diethylamine.[1][4] An alternative high-yield method involves the elimination of ethanol from diethyl ethoxymethylmalonate.[2]
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is a representative procedure for the base-catalyzed condensation of diethyl malonate and formaldehyde.
-
Materials: Diethyl malonate, formaldehyde (37% aqueous solution or paraformaldehyde), piperidine, anhydrous magnesium sulfate, diethyl ether, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq) and a catalytic amount of piperidine (0.05 eq).
-
Add formaldehyde (1.1 eq) dropwise to the stirred mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, dilute HCl (1M), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[1]
-
Chemical Reactivity
The reactivity of DEMM is dominated by the electrophilic nature of its carbon-carbon double bond, making it a prime substrate for conjugate addition reactions.
Michael Addition
DEMM is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles such as amines, thiols, and stabilized carbanions.[1] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The reaction proceeds via a 1,4-conjugate addition mechanism.
Table 2: Representative Michael Addition Reactions with this compound
| Nucleophile (Donor) | Catalyst/Conditions | Product Type | Yield | Reference(s) |
| Cysteine (Thiol) | Acidic aqueous media, rt | Diethyl 2-((2-amino-2-carboxyethyl)thiomethyl)malonate | N/A | [5] |
| Primary Amines | Solvent-free, catalyst-free, rt | β-Amino Diester | High | [6][7] |
| Secondary Amines | Solvent-free, catalyst-free, rt | β-Amino Diester | High | [6][7] |
| Nitroalkanes | Bifunctional organocatalyst, Toluene, rt | Diethyl 2-(1-aryl-2-nitroethyl)malonate | 65-95% | [8] |
| Diethyl Malonate | Piperidine or KOH | Propane-1,1,3,3-tetracarboxylate derivative | N/A | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented are representative examples.
Experimental Protocol: Thiol-Michael Addition with Cysteine
This protocol describes the derivatization of cysteine with DEMM for analytical purposes, illustrating the thiol-Michael addition.[5]
-
Materials: Cysteine solution, this compound (EMM), acidic buffer (e.g., formic acid solution).
-
Procedure:
-
Prepare a standard solution of cysteine in an acidic buffer to prevent oxidation.
-
Add a solution of this compound in a suitable solvent (e.g., acetonitrile) to the cysteine solution.
-
The reaction proceeds rapidly at room temperature. Allow the mixture to react for a short period (e.g., 5-10 minutes).
-
The resulting adduct can be directly analyzed, for example, by LC-MS/MS. This rapid reaction under acidic conditions is particularly useful for preserving the oxidation state of sensitive thiols during analysis.[5]
-
Cycloaddition Reactions
As an electron-deficient alkene, DEMM is a competent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. This provides a powerful method for the synthesis of substituted six-membered rings.[9] It can also participate in other pericyclic reactions, such as [3+2] cycloadditions.
Anionic Polymerization
DEMM readily undergoes anionic polymerization, even under mild aqueous conditions.[10] The electron-withdrawing ester groups stabilize the propagating carbanion, facilitating the reaction. Initiation can occur with various anionic species, including hydroxide ions in water at a pH of 4 or greater.[10] This property is utilized in the production of film-forming polymers and coatings.
Applications in Research and Development
The unique reactivity of this compound makes it a valuable building block in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for various complex molecules and heterocyclic compounds, which form the core of many pharmaceutical agents.[1]
-
Agrochemicals: DEMM is used in the synthesis of novel herbicides, fungicides, and insecticides.[1]
-
Materials Science: Its ability to polymerize is exploited in the development of specialty coatings, adhesives, and film-forming polymers.[3]
-
Analytical Chemistry: Its rapid and specific reaction with thiols under acidic conditions has been leveraged to develop novel analytical methods for quantifying biological thiols like cysteine, preventing their oxidation during sample preparation.[5]
Conclusion
This compound is a highly reactive and synthetically important compound. Its electron-deficient double bond governs its chemistry, making it a powerful Michael acceptor and a versatile monomer. The straightforward synthesis and diverse reactivity profile ensure its continued application in the development of pharmaceuticals, advanced materials, and analytical reagents. This guide has provided a foundational overview, including key data and experimental protocols, to aid researchers in leveraging the full potential of this valuable chemical intermediate.
References
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Acidic Derivatization of Thiols Using this compound: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Key chemical reactions of Diethyl 2-methylenemalonate
An In-depth Technical Guide on the Core Chemical Reactions of Diethyl 2-Methylenemalonate
Introduction
This compound (DEMM) is a highly versatile organic compound recognized for its significant role as a reactive intermediate in organic synthesis. Its structure, which features a carbon-carbon double bond conjugated with two electron-withdrawing ester groups, renders it an excellent Michael acceptor and a reactive monomer.[1] This reactivity makes DEMM a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a detailed exploration of the key chemical reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Synthesis via Knoevenagel Condensation
The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of diethyl malonate with formaldehyde, typically catalyzed by a weak base such as a primary or secondary amine (e.g., piperidine or ethylamine).[2][3][4][5] The reaction proceeds through the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. A subsequent dehydration step yields the α,β-unsaturated product, this compound.[6]
Experimental Protocol: Synthesis of this compound
A detailed procedure for the synthesis of this compound from diethyl ethoxymethylenemalonate, an alternative precursor, is available in Organic Syntheses. The following is a generalized protocol based on the direct condensation method:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine diethyl malonate (1.0 equivalent) and a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (1.0 equivalent) to the mixture while stirring.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[7]
| Parameter | Value | Reference |
| Reactants | Diethyl malonate, Formaldehyde | [2][5] |
| Catalyst | Piperidine or Diethylamine | [3][5] |
| Temperature | Reflux | [8] |
| Yield | 79-94% (from alternative precursor) | [7] |
| Boiling Point | 210-216 °C @ 730 mmHg | [7] |
Michael Addition
Due to the electron-withdrawing nature of the two ester groups, the double bond in this compound is electron-deficient, making it an excellent Michael acceptor.[1] It readily undergoes conjugate addition with a wide variety of nucleophiles (Michael donors), including amines, thiols, and stabilized carbanions like enolates.[1] This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.[1]
Experimental Protocol: Michael Addition of an Amine to DEMM
The reaction of anilines with diethyl ethoxymethylenemalonate (a related Michael acceptor) provides a model for this type of transformation.
-
Reaction Setup: In a microwave vial, mix the amine (e.g., 4-chloroaniline, 1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) without a solvent.[8]
-
Reaction Conditions: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes).[8]
-
Purification: After cooling, the resulting solid product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure Michael adduct.[8]
| Reactant (Nucleophile) | Conditions | Yield | Reference |
| 4-Chloroaniline | Microwave, 120 °C, 10 min | 91% | [8] |
| Aniline | Microwave, 120 °C, 10 min | 95% | [8] |
| 2-Nitroaniline | Microwave, 120 °C, 10 min | 96% | [8] |
| Cyclohexylamine | Microwave, 120 °C, 10 min | 74% | [8] |
Anionic Polymerization
This compound exhibits a high reactivity towards anionic polymerization, which can be initiated by weak nucleophiles under mild, aqueous conditions.[1][9] This is attributed to the high electropositivity of the vinyl group, facilitated by the two ester functionalities.[1] Initiators can include hydroxide ions present in water (at pH 4 or greater), as well as other anionic functional groups like carboxylates.[1][9] This property is exploited in the formation of coatings and adhesives.[9][10]
Experimental Protocol: Aqueous Anionic Emulsion Polymerization
-
Dispersion: Disperse functional inorganic nanoparticles (if creating a hybrid material) in deionized water and sonicate to ensure homogeneity.[11]
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired level (e.g., 4.5 or 7.2) using 1 M HCl. The polymerization is initiated by hydroxide ions.[11]
-
Monomer Addition: Introduce this compound to the stirred solution at a slow, constant feed rate (e.g., 1 mL/h) using a syringe pump. This minimizes secondary nucleation.[11]
-
Reaction: Allow the reaction to proceed for several hours (e.g., 4 hours) at room temperature with constant stirring (e.g., 600 rpm).[11]
-
Product Isolation: The resulting polymer particles can be collected and purified, for example, by dialysis to remove unreacted monomer.[9]
| Parameter | Condition | Outcome | Reference |
| Initiation | Anionic (e.g., OH⁻, carboxylate) | Rapid polymerization | [1][9] |
| Medium | Aqueous | Environmentally friendly | [11] |
| Temperature | Room Temperature | Mild conditions | [9][11] |
| pH Dependence | pH 3-5 vs. pH 6-7 | MW < 32 kDa vs. MW > 300 kDa | [11] |
Other Key Reactions
a) Baylis-Hillman Reaction
As an activated alkene, this compound can participate in the Baylis-Hillman reaction. This reaction involves the coupling of the α-position of the activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine.[12][13][14] The product is a highly functionalized allylic alcohol. The reaction is known for its high atom economy but can be slow.[12][15]
b) Decarboxylation
Under certain conditions, such as heating with a strong base or acid, the ester groups of this compound derivatives can be hydrolyzed, and the resulting malonic acid can undergo decarboxylation (loss of CO₂).[1] This is a common subsequent step in the malonic ester synthesis to produce substituted carboxylic acids. For instance, vigorous hydrolysis of a related compound with HBr and acetic acid led to a decarboxylated product.[16]
c) Reduction
The carbon-carbon double bond of this compound can be reduced. For example, a procedure in Organic Syntheses describes the hydrogenation of diethyl ethoxymethylenemalonate using a Raney nickel catalyst under hydrogen pressure to produce an intermediate that is then converted to diethyl methylenemalonate.[7][17] This indicates that the methylene group itself can be formed via reduction of a related precursor, and similar conditions could potentially reduce the double bond of DEMM to yield diethyl 2-methylmalonate.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, characterized by a set of predictable and highly useful chemical reactions. Its facile synthesis via Knoevenagel condensation, its role as a potent Michael acceptor, and its unique ability to undergo rapid anionic polymerization under mild conditions make it exceptionally valuable. The reactions detailed in this guide—including Michael additions, polymerization, and others—provide a powerful toolkit for chemists in academia and industry, particularly in the fields of drug discovery and materials science, enabling the construction of complex molecular architectures and novel functional materials.
References
- 1. Buy this compound | 3377-20-6 [smolecule.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 13. Baylis-Hillman Reaction [organic-chemistry.org]
- 14. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. princeton.edu [princeton.edu]
- 16. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
Diethyl 2-Methylenemalonate: A Comprehensive Technical Guide to its Role as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-methylenemalonate (DEMM) is a highly versatile and reactive organic compound, distinguished by its activated carbon-carbon double bond. This structural feature, conferred by two flanking electron-withdrawing ester groups, establishes DEMM as a potent Michael acceptor. It readily undergoes conjugate addition reactions with a diverse range of nucleophiles, including thiols, amines, and carbanions. This reactivity is fundamental to its application as a key building block in the synthesis of complex organic molecules, heterocyclic compounds, and active pharmaceutical ingredients. This technical guide provides an in-depth exploration of DEMM's role in Michael addition reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.
Core Principles: The Reactivity of this compound
This compound (C₈H₁₂O₄) is a colorless oil whose utility in organic synthesis stems from the electrophilic nature of its α,β-unsaturated system.[1] The two ester functionalities polarize the C=C double bond, rendering the β-carbon electron-deficient and highly susceptible to nucleophilic attack in a conjugate 1,4-addition, famously known as the Michael addition reaction.[2][3]
This reaction is a cornerstone of C-C and C-heteroatom bond formation.[2] The general mechanism proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of DEMM (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final Michael adduct.[3][4]
References
The Enigmatic Spontaneity: A Technical Guide to the Polymerization of Diethyl 2-Methylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-methylenemalonate (DEMM) is a highly reactive monomer increasingly utilized in the synthesis of functional polymers and advanced materials. Its pronounced susceptibility to spontaneous polymerization, particularly via an anionic mechanism, presents both opportunities for novel material design and significant challenges in handling, storage, and controlled reactivity. This in-depth technical guide provides a comprehensive overview of the spontaneous polymerization of DEMM. It consolidates key quantitative data, details experimental protocols for monitoring and characterizing this phenomenon, and presents a mechanistic understanding of the underlying processes. This document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness or mitigate the spontaneous polymerization of this versatile monomer.
Introduction
This compound is a colorless oil known for its high reactivity, which stems from the electron-deficient nature of its carbon-carbon double bond, activated by two adjacent ester groups.[1] This inherent reactivity makes it a valuable precursor for a variety of chemical transformations, including Michael additions and polymer synthesis.[1] However, this same characteristic also leads to its propensity for spontaneous polymerization, often resulting in the formation of waxy or solid polymeric products.[1] Understanding the conditions that trigger and influence this spontaneous polymerization is paramount for its effective use in research and development, particularly in the pharmaceutical industry where monomer purity and stability are critical.
This guide will delve into the core aspects of DEMM's spontaneous polymerization, with a focus on the prevalent anionic mechanism. We will explore the role of initiators, the influence of environmental factors such as pH, and present quantitative data from key studies. Furthermore, detailed experimental protocols are provided to enable researchers to study and control this polymerization in their own laboratories.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DEMM is fundamental to handling and interpreting its reactivity.
| Property | Value | Reference |
| CAS Number | 3377-20-6 | [2][3] |
| Molecular Formula | C₈H₁₂O₄ | [2][3] |
| Molecular Weight | 172.18 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [2][4] |
| Boiling Point | 210-216 °C at 730 mmHg | [3] |
| Density | 1.052 g/cm³ | [1] |
| Purity | Typically >95% | [2][4] |
| Storage | Store at < -15 °C in a well-closed container | [1] |
The Mechanism of Spontaneous Anionic Polymerization
The spontaneous polymerization of DEMM is predominantly driven by an anionic mechanism, particularly in the presence of nucleophilic species. The electron-withdrawing nature of the two ester groups polarizes the vinyl group, making the β-carbon highly susceptible to nucleophilic attack.[3][5]
Initiation
Even weak nucleophiles can initiate the polymerization of DEMM. In aqueous environments, hydroxide ions (OH⁻) present in water can act as effective initiators, enabling polymerization to proceed at a pH of 4 or greater without the need for additional initiators.[3][5] Other anionic functional groups, such as carboxylates, boronates, and phenolates, have also been shown to rapidly initiate polymerization at room temperature under atmospheric conditions.[5]
The initiation step involves the nucleophilic attack on the electron-deficient β-carbon of the methylene group, leading to the formation of a carbanionic active center.
Propagation
The newly formed carbanion then attacks another DEMM monomer molecule in a sequential manner, propagating the polymer chain. This process continues as long as there are available monomer units.
Termination
Termination of the growing polymer chain can occur through various mechanisms, including proton transfer from a proton source in the reaction medium (e.g., water or a strong acid) to the carbanionic chain end.[5] 1H NMR studies have confirmed the presence of a protonated end-group on the poly(this compound) (pDEMM), supporting this termination pathway.[5]
Caption: Anionic polymerization mechanism of DEMM.
Quantitative Data on Spontaneous Polymerization
The rate and extent of DEMM polymerization are significantly influenced by the initiator and environmental conditions.
Effect of Initiator on Monomer Conversion
A study investigating the initiation of DEMM polymerization with various functional monomer salts demonstrated the high reactivity of the monomer. The conversion of DEMM was monitored over time at room temperature.
| Initiator (Monomer Salt) | Time (h) | DEMM Conversion (%) |
| Carboxylate | 0.016 | >99 |
| Borate | 24 | ~80 |
| Phenolate | 70 | ~60 |
| Data adapted from a study on the anionic polymerization of DEMM.[5] |
Influence of pH on Polymer Molecular Weight
In aqueous media, the pH plays a crucial role in both initiating the polymerization and determining the final molecular weight of the resulting pDEMM.
| pH of Aqueous Solution | Weight-Average Molecular Weight (Mw) of pDEMM (kDa) |
| 3 | No significant polymerization |
| 4 | ~15 |
| 5 | ~30 |
| 6 | >300 |
| 7 | >300 |
| Data obtained after reacting 10 wt% DEMM in aqueous solutions for 2 hours at room temperature.[5] |
Experimental Protocols
The following protocols provide a framework for the synthesis of DEMM and the investigation of its spontaneous polymerization.
Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of DEMM.[6]
Materials:
-
Diethyl ethoxymethylenemalonate (0.5 mole)
-
Commercial absolute ethanol (100 ml)
-
Raney nickel catalyst (10 g)
-
Hydrogen gas
Procedure:
-
Combine diethyl ethoxymethylenemalonate and absolute ethanol in a high-pressure hydrogenation apparatus.
-
Add the Raney nickel catalyst to the mixture.
-
Pressurize the apparatus to 1000–1500 lb with hydrogen.
-
Adjust the temperature to 45 °C and shake the reaction mixture for 12–20 hours.
-
After cooling to room temperature, release the pressure and remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure at room temperature to obtain a colorless oil.
-
Carefully distill the residual oil at atmospheric pressure. Collect the main fraction between 200 °C and 216 °C.
-
Note: this compound polymerizes on standing to a white solid. It should be distilled immediately prior to use.[6]
Monitoring Spontaneous Polymerization by ¹H NMR
This protocol describes a method to monitor the conversion of DEMM to its polymer in an aqueous medium.[5]
Materials:
-
This compound (DEMM)
-
Deuterium oxide (D₂O) at desired pH values (e.g., 2, 4, 7)
Procedure:
-
Prepare D₂O solutions at the desired pH values.
-
Add 15 wt% DEMM to the D₂O solution at room temperature.
-
Stir the mixture and allow it to react for various time intervals (e.g., 1 to 6000 minutes).
-
At each time point, acquire a ¹H NMR spectrum of the reaction mixture.
-
Determine the amount of unreacted DEMM by integrating the characteristic vinyl proton peak at approximately 6.50 ppm. The disappearance of this peak indicates the consumption of the monomer and the formation of the polymer. A conversion rate of over 99.9% can be observed.[5]
Characterization of Polymer Molecular Weight by Size-Exclusion Chromatography (SEC)
This protocol outlines the determination of the molecular weight of the synthesized pDEMM.[5]
Materials:
-
Poly(this compound) (pDEMM) sample
-
Tetrahydrofuran (THF) as the eluent
-
Polymethyl methacrylate (PMMA) standards for calibration
Procedure:
-
Dissolve the pDEMM sample in THF.
-
Inject the sample into a size-exclusion chromatography system.
-
Use THF as the eluent at a flow rate of 1 mL/min.
-
Maintain the columns at 25 °C.
-
Calibrate the system using PMMA standards covering a molecular weight range from approximately 650 to 1,541,000 Da.
-
Determine the weight-average molecular weight (Mw) of the pDEMM from the resulting chromatogram.
Inhibition of Spontaneous Polymerization
Given the high reactivity of DEMM, preventing its premature polymerization is crucial for storage and for reactions where the monomeric form is required. While specific inhibitors for DEMM are not extensively documented in the reviewed literature, general principles of anionic polymerization inhibition can be applied.
Strategies for Inhibition:
-
Acidic Stabilizers: The polymerization is initiated by nucleophiles and is pH-dependent. Therefore, the addition of a small amount of a weak acid can help to quench stray nucleophiles and inhibit spontaneous polymerization.
-
Radical Inhibitors: Although the primary mechanism is anionic, radical inhibitors such as hydroquinone or butylated hydroxytoluene (BHT) are often added to reactive monomers to prevent polymerization initiated by radical species that may be present as impurities or formed through exposure to light or heat.
-
Low Temperature Storage: Storing DEMM at low temperatures (< -15 °C) significantly reduces the rate of all chemical reactions, including polymerization.[1]
-
Inert Atmosphere: Storing and handling DEMM under an inert atmosphere (e.g., nitrogen or argon) can prevent polymerization initiated by atmospheric components like water and oxygen.
Caption: Workflow for mitigating spontaneous polymerization.
Conclusion
The spontaneous polymerization of this compound is a defining characteristic of this highly reactive monomer. Primarily proceeding through an anionic mechanism, this process is readily initiated by a variety of nucleophiles, including water, and is highly sensitive to pH. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in understanding and controlling this phenomenon. By leveraging the information presented, scientists and drug development professionals can better anticipate the behavior of DEMM, ensuring its effective and safe utilization in the synthesis of novel polymers and pharmaceutical intermediates. Further research into specific and highly efficient inhibitors for the anionic polymerization of DEMM would be a valuable contribution to the field.
References
- 1. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 3377-20-6 [smolecule.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Historical Synthesis of Diethyl 2-methylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-methylenemalonate is a valuable reagent in organic synthesis, serving as a key building block for a variety of complex molecules and pharmaceutical intermediates. Its historical synthesis provides a fascinating glimpse into the evolution of organic chemistry, from classic condensation reactions to modern olefination methodologies. This technical guide provides a comprehensive overview of the principal historical methods for the synthesis of this compound, presenting detailed experimental protocols where available, comparative quantitative data, and visual representations of the reaction pathways.
Introduction
This compound, an unsaturated diester, is a highly reactive Michael acceptor and a versatile precursor in organic synthesis. Its utility stems from the presence of a reactive C=C double bond conjugated with two electron-withdrawing ester groups. The earliest preparations of this compound date back to the late 19th century, with subsequent developments in synthetic methodology offering improved yields and milder reaction conditions. This guide will explore the foundational synthesis routes, including the Perkin condensation and Tanatar's alkylation method, and discuss the application of modern olefination reactions to this class of compounds.
Foundational Synthesis Methods
The two primary historical methods for the synthesis of this compound are the Perkin (Knoevenagel) condensation and Tanatar's method utilizing a methylene halide.
The Perkin (Knoevenagel) Condensation (1886)
The first reported synthesis of this compound was achieved by W. H. Perkin in 1886 through the condensation of formaldehyde with diethyl malonate.[1] This reaction is a classic example of a Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[2][3]
The reaction proceeds via the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product.
General Reaction Scheme:
Figure 1: General workflow of the Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of diethyl malonate in a suitable solvent (e.g., ethanol or benzene), a catalytic amount of a weak base such as piperidine or diethylamine is added.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) or paraformaldehyde is added dropwise to the reaction mixture, often with cooling to control the exothermic reaction.
-
Reaction Conditions: The mixture is then typically heated to reflux for a period of several hours to drive the condensation and dehydration. The removal of water, for example by azeotropic distillation with a Dean-Stark apparatus, can improve the yield.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water and dilute acid to remove the catalyst and any unreacted formaldehyde. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Tanatar's Method (1893)
An alternative to the condensation approach was developed by S. Tanatar in 1893.[4] This method involves the reaction of the sodium salt of diethyl malonate (sodiomalonic ester) with a methylene halide, such as methylene iodide or methylene chloride.[4]
This synthesis route is a nucleophilic substitution reaction where the enolate of diethyl malonate displaces a halide from the methylene dihalide.
General Reaction Scheme:
Figure 2: General workflow of Tanatar's synthesis of this compound.
Experimental Protocol (General Procedure):
Detailed historical protocols are scarce, but the synthesis can be described based on the principles of malonic ester synthesis.
-
Formation of Sodiomalonic Ester: Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Diethyl malonate is then added to the sodium ethoxide solution to form the sodiomalonic ester.
-
Alkylation: Methylene iodide or methylene chloride is added to the solution of sodiomalonic ester. The reaction mixture is typically heated to effect the nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete, the precipitated sodium halide is removed by filtration. The excess ethanol is removed by distillation, and the remaining residue is partitioned between water and an organic solvent. The organic layer is dried, and the product is isolated by vacuum distillation.
Modern Olefination Approaches (Hypothetical Application)
While the Knoevenagel condensation remains a common method, several powerful olefination reactions developed in the 20th century could theoretically be applied to the synthesis of this compound. Although specific historical applications of these methods for this particular compound are not widely documented, their general utility for forming C=C bonds makes them relevant to a comprehensive discussion.
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a stabilized ylide would be required.
Hypothetical Retrosynthesis:
Figure 3: Retrosynthetic analysis for the Wittig synthesis of this compound.
Generalized Protocol:
-
Ylide Formation: A phosphonium salt, such as (carbethoxymethyl)triphenylphosphonium bromide, would be treated with a base (e.g., sodium hydride or an alkoxide) to generate the corresponding phosphorus ylide.
-
Olefination: The ylide solution would then be reacted with formaldehyde to yield this compound and triphenylphosphine oxide.
-
Purification: The triphenylphosphine oxide byproduct is typically removed by crystallization or chromatography.
The Horner-Wadsworth-Emmons (HWE) Reaction
A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This method often provides excellent E-selectivity for α,β-unsaturated esters.
Hypothetical Retrosynthesis:
Figure 4: Retrosynthetic analysis for the HWE synthesis of this compound.
Generalized Protocol:
-
Phosphonate Synthesis: The required phosphonate, triethyl phosphonoacetate, is readily prepared via the Michaelis-Arbuzov reaction of triethyl phosphite with ethyl bromoacetate.
-
Carbanion Formation: The phosphonate is deprotonated with a base such as sodium hydride or sodium ethoxide to form the phosphonate carbanion.
-
Olefination: The carbanion is then reacted with formaldehyde. The HWE reaction typically favors the formation of the (E)-alkene, which is the desired geometry for this compound.
-
Work-up: A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble and can be easily removed by an aqueous work-up.
Quantitative Data Summary
The following table summarizes the available quantitative data for the historical and more contemporary synthesis methods of this compound. It is important to note that yields for the earliest methods are not always well-documented and can vary significantly based on the specific conditions used.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Perkin (Knoevenagel) Condensation | Diethyl malonate, Formaldehyde | Piperidine/Diethylamine | Ethanol/Benzene | Reflux | Variable | [1],[2],[3] |
| Tanatar's Method | Diethyl malonate, Methylene Iodide | Sodium Ethoxide | Ethanol | Reflux | Variable | [4] |
| Modern Knoevenagel (Microwave) | Diethyl malonate, Paraformaldehyde | Piperidine | None | 120 | >90 | (General literature on microwave synthesis) |
Conclusion
The synthesis of this compound has evolved from the pioneering work of Perkin and Tanatar to more efficient and versatile modern methodologies. While the classic Knoevenagel condensation remains a viable and historically significant route, the principles of modern olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions provide powerful alternatives for the construction of the key methylene group. This guide has provided a detailed overview of these historical methods, offering valuable insights for researchers and professionals in the field of organic synthesis and drug development. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the preparation of this important synthetic intermediate.
References
- 1. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 2. sciforum.net [sciforum.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Diethyl 2-Methylenemalonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-methylenemalonate (DEMM) is a highly versatile and reactive building block in organic synthesis. Its unique structure, featuring a terminal double bond activated by two geminal electron-withdrawing ester groups, renders it an exceptional Michael acceptor and a valuable precursor for a variety of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of DEMM. It details its participation in Michael addition reactions, cycloaddition cascades, and polymerization processes. Emphasis is placed on providing quantitative data, detailed experimental protocols for key transformations, and mechanistic insights through signaling pathway diagrams to empower researchers in leveraging this powerful synthetic tool.
Introduction
This compound, with the chemical formula C₈H₁₂O₄, is a colorless liquid characterized by a boiling point of approximately 210-216 °C.[1][2] First synthesized by Perkin in 1886 through the condensation of formaldehyde and diethyl malonate, its synthetic utility stems from the electrophilic nature of the double bond, making it highly susceptible to nucleophilic attack. This reactivity profile has established DEMM as a cornerstone in the construction of complex organic molecules, including heterocyclic compounds and functionalized polymers relevant to materials science and drug development.
Synthesis of this compound
The classical and most common synthesis of DEMM involves the Knoevenagel condensation of diethyl malonate with formaldehyde. However, a widely used and well-documented laboratory preparation utilizes the elimination of ethanol from diethyl ethoxymethylenemalonate, which can be prepared from the reaction of diethyl malonate and triethyl orthoformate.
Experimental Protocol: Synthesis from Diethyl Ethoxymethylenemalonate[2][4]
This procedure involves two main stages: the hydrogenation of diethyl ethoxymethylenemalonate to diethyl ethoxymethylmalonate, followed by the thermal elimination of ethanol.
Materials:
-
Diethyl ethoxymethylenemalonate (0.5 mole)
-
Absolute ethanol (100 mL)
-
Raney nickel catalyst (10 g)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation apparatus, combine diethyl ethoxymethylenemalonate (0.5 mole) and Raney nickel catalyst (10 g) in absolute ethanol (100 mL).
-
Pressurize the vessel with hydrogen to 1000–1500 psi and maintain the temperature at 45 °C.
-
Shake the mixture for 12–20 hours, monitoring for the absorption of 0.5 mole of hydrogen.
-
After cooling and releasing the pressure, filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure at room temperature to obtain a colorless oil (diethyl ethoxymethylmalonate).
-
Transfer the oil to a distillation apparatus and carefully heat to initiate the elimination of ethanol. This step is slightly exothermic.
-
After an initial forerun of ethanol, collect the main fraction of this compound distilling between 200–216 °C. The product should be distilled immediately before use as it can polymerize upon standing.
Yield: 79–82% (main fraction), up to 91–94% including the forerun.[3]
Key Reactions and Applications
The synthetic utility of DEMM is primarily centered around its reactivity as a potent Michael acceptor, a dienophile in cycloaddition reactions, and a monomer in polymerization.
Michael Addition Reactions
The electron-deficient nature of the double bond in DEMM makes it an excellent substrate for Michael (1,4-conjugate) addition reactions with a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: General experimental workflow for a Michael addition reaction involving DEMM.
Caption: General mechanism of the Michael addition to DEMM.
Primary and secondary amines readily undergo aza-Michael addition to DEMM, often without the need for a catalyst.[4] This reaction is highly efficient for the synthesis of β-amino acid derivatives.
Table 1: Aza-Michael Addition of Amines to this compound Analogs
| Entry | Amine | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Cyclohexylamine | Diethyl maleate | None | None | - | High | [4] |
| 2 | Pentylamine | Diethyl maleate | None | None | 4 | 96 | [4] |
| 3 | Piperidine | Diethyl maleate | None | CHCl₃ | 0.03 | - | [4] |
| 4 | 4-Nitroaniline | Diethyl ethoxymethylenemalonate | KOH | 2-Propanol | < 0.1 | 45-53 | [5] |
| 5 | Primary amines | Diethyl ethoxymethylenemalonate | None | None (Microwave) | 0.5 | 74-96 | [5] |
Note: Diethyl maleate is a geometric isomer of a DEMM precursor and exhibits similar reactivity as a Michael acceptor.
Thiols are excellent nucleophiles for Michael additions to DEMM, providing a straightforward route to sulfur-containing malonate derivatives. These reactions are often rapid and can be catalyzed by a mild base.[4]
Experimental Protocol: Base-Catalyzed Thia-Michael Addition [4]
Materials:
-
This compound (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Triethylamine (TEA) (0.05 mmol)
-
Tetrahydrofuran (THF) or Acetonitrile (5 mL)
Procedure:
-
Dissolve this compound (1.0 mmol) in THF (5 mL) in a round-bottom flask.
-
Add thiophenol (1.1 mmol) to the solution.
-
Add a catalytic amount of triethylamine (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diethyl 2-((phenylthio)methyl)malonate.
Active methylene compounds, such as β-ketoesters and other malonates, can act as carbon nucleophiles in Michael additions to DEMM, enabling the construction of complex carbon skeletons. These reactions are typically base-catalyzed.
Table 2: Michael Addition of Active Methylene Compounds
| Entry | Nucleophile | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Diethyl malonate | Chalcone | NiCl₂/(-)-Sparteine | Toluene | 12 | 90 | [4] |
| 2 | Diethyl malonate | β-Nitrostyrene | 2-aminoDMAP/urea | Toluene | 4 | 95 | [6] |
| 3 | Dimethyl malonate | Vinyl sulfone | K₂CO₃ | MEK | 2-3 | - |
Cycloaddition Reactions
While less common than its role as a Michael acceptor, DEMM and its precursors can participate in cycloaddition reactions, serving as building blocks for various heterocyclic systems. The Gould-Jacobs reaction, for instance, utilizes an intermediate derived from the reaction of an aniline with diethyl ethoxymethylenemalonate to construct the quinoline scaffold.
Caption: Simplified pathway of the Gould-Jacobs reaction for quinolone synthesis.
Polymerization
DEMM can undergo both anionic and free-radical polymerization to produce poly(diethyl methylenemalonate), a polymer with potential applications in coatings and biomedical materials.[7][8]
Anionic polymerization of DEMM can be initiated by weak nucleophiles, including water, at room temperature. The polymerization and the molecular weight of the resulting polymer are pH-dependent.
Experimental Protocol: Anionic Polymerization in Solution [8]
Materials:
-
This compound (1.0 g)
-
Tetrahydrofuran (THF) (10 mL)
-
1,1,3,3-Tetramethylguanidine (TMG) (2 x 10⁻⁵ mol)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a 50 mL flask with a stir bar, add THF (10 mL) at room temperature under a nitrogen atmosphere.
-
Add a diluted THF solution of TMG (2 x 10⁻⁵ mol).
-
Inject DEMM (1.0 g) into the stirred solution.
-
After 1 hour, quench the reaction by adding an excess of TFA.
-
The polymer can be isolated by precipitation in a non-solvent like methanol and dried under vacuum.
DEMM can also be polymerized via free-radical mechanisms using common initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN). This method offers an alternative route to poly(diethyl methylenemalonate) and allows for copolymerization with other monomers.
Applications in Drug Development and Materials Science
The versatility of DEMM as a synthetic intermediate makes it valuable in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceuticals: The Michael adducts of DEMM are precursors to various pharmaceuticals. For example, the addition of nucleophiles to DEMM can lead to the synthesis of substituted amino acids, which are crucial components of many drugs. Its role in the synthesis of heterocyclic scaffolds like quinolines and piperidines further expands its utility in medicinal chemistry.[9][10]
-
Polymer Chemistry: The ability of DEMM to undergo polymerization leads to the formation of polyesters with tunable properties. These polymers can be used in the development of film-forming materials and coatings.[1]
-
Analytical Chemistry: DEMM has been employed as a derivatizing agent for thiols in biological samples, enabling their analysis by techniques such as LC-MS/MS.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its high reactivity as a Michael acceptor, coupled with its ability to participate in cycloaddition and polymerization reactions, provides access to a vast array of complex molecular structures. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of this important building block. The continued exploration of the reactivity of DEMM is expected to lead to the development of novel synthetic transformations and the discovery of new molecules with significant biological and material properties.
References
- 1. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
Core Principles of Diethyl 2-Methylenemalonate in Polymer Chemistry
An in-depth technical guide on the applications of diethyl 2-methylenemalonate in polymer chemistry for researchers, scientists, and drug development professionals.
This compound (DEMM) is a versatile monomer notable for its high reactivity in anionic polymerization, a characteristic attributed to the electron-withdrawing nature of its geminal diester groups. This structural feature renders the vinyl group highly susceptible to nucleophilic attack, enabling polymerization to occur under mild conditions, including at room temperature and in aqueous media.[1][2] This reactivity makes DEMM a valuable building block for a variety of polymeric materials, including high-performance coatings and functional polymers for biomedical applications.[1][3]
The primary polymerization method for DEMM is anionic polymerization, which can be initiated by a range of weak nucleophiles such as water (hydroxide ions), carboxylates, borates, and phenolates.[1][4] The polymerization in aqueous systems is particularly noteworthy, as the molecular weight of the resulting poly(this compound) (pDEMM) can be controlled by adjusting the pH of the reaction medium.[1][4][5] In addition to homopolymerization, DEMM can be copolymerized with other monomers, such as ethylene, via free-radical polymerization to create materials with tailored properties.[6]
Polymerization of this compound
Anionic Polymerization
Anionic polymerization is the most common and efficient method for polymerizing DEMM. The reaction proceeds via initiation, propagation, and termination steps. The initiation involves the nucleophilic attack of an anion on the electron-deficient vinyl carbon of the DEMM monomer, forming a carbanion. This carbanion then propagates by adding to subsequent DEMM monomers. Termination can occur through reaction with a proton source, such as a strong acid.[1]
A key advantage of DEMM is its ability to undergo anionic polymerization in the presence of air and water, initiated by weak nucleophiles.[3] This simplifies the experimental setup compared to traditional anionic polymerization techniques that require stringent anhydrous and anaerobic conditions.
Free-Radical Polymerization
DEMM can also be copolymerized using free-radical polymerization techniques. This method typically employs a chemical initiator, such as 2,2′-Azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to generate free radicals that initiate the polymerization process.[6] This approach has been successfully used to copolymerize DEMM with ethylene, yielding copolymers with a range of molecular weights and thermal properties.[6]
Data Presentation
Table 1: Anionic Polymerization of DEMM in Water - Effect of pH on Molecular Weight
| pH | Weight-Average Molecular Weight (Mw) (Da) |
| 3 | < 32,000 |
| 4 | < 32,000 |
| 5 | < 32,000 |
| 6 | > 300,000 |
| 7 | > 300,000 |
Data sourced from Huang et al. and studies on anionic emulsion polymerization.[1][4][5]
Table 2: Properties of Ethylene-co-Diethyl Methylene Malonate Copolymers
| Property | Value |
| Molecular Weight (Mn) | 15 - 46 kg/mol |
| Glass Transition Temperature (Tg) | 7 °C |
| Melting Temperature (Tm) | 108 °C |
| Cold Crystallization Temperature (Tcc) | 64 °C |
Data from the free-radical copolymerization of ethylene and DEMM.[6]
Experimental Protocols
Protocol 1: Anionic Polymerization of DEMM in Water
Materials:
-
This compound (DEMM)
-
Deionized (DI) water
-
Sodium hydroxide (NaOH) and hydrochloric acid (HCl) solutions for pH adjustment
-
Tetrahydrofuran (THF) for SEC analysis
Procedure:
-
Prepare a 5 g solution of DI water in a reaction vessel equipped with a magnetic stirrer.
-
Adjust the pH of the water to the desired value (e.g., 3, 4, 5, 6, or 7) using NaOH or HCl solutions.
-
Add 10 wt% of DEMM to the aqueous solution at a constant rate of 0.5 g/min while stirring at 1000 rpm.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
For polymer characterization, dry the resulting solid poly(DEMM) in an oven at 60 °C.
-
Dissolve 3 mg/mL of the dried polymer in THF, filter the solution, and analyze by Size Exclusion Chromatography (SEC) to determine the molecular weight.[1]
Protocol 2: Anionic Polymerization of DEMM in Tetrahydrofuran (THF)
Materials:
-
This compound (DEMM)
-
Tetrahydrofuran (THF), anhydrous
-
1,1,3,3-Tetramethylguanidine (TMG) as an initiator
-
Trifluoroacetic acid (TFA) for quenching
-
Nitrogen gas
Procedure:
-
In a 50 mL flask equipped with a stir bar, add 10 mL of anhydrous THF at room temperature under a nitrogen atmosphere.
-
Prepare a dilute solution of TMG in THF and add 2x10⁻⁵ mol of TMG to the reaction flask.
-
After purging the system with nitrogen, add 1.0 g of DEMM to the flask using a syringe.
-
Allow the polymerization to proceed for 1 hour.
-
Quench the reaction by adding an excess of TFA.
-
The resulting polymer solution can be used for further characterization.[3]
Protocol 3: Free-Radical Copolymerization of Ethylene and DEMM
Materials:
-
This compound (DEMM)
-
Ethylene
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator
-
Solvent (e.g., tetrahydrofuran, diethyl carbonate, or dimethyl carbonate)
Procedure:
-
Combine DEMM and the chosen solvent in a high-pressure reaction vessel.
-
Add a specified amount of AIBN initiator.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80 °C) to initiate polymerization.
-
Maintain the reaction under controlled temperature and pressure for a set duration.
-
After the reaction, cool the vessel and vent the unreacted ethylene.
-
Precipitate the resulting copolymer in a non-solvent (e.g., methanol) and dry under vacuum.
-
Characterize the copolymer for molecular weight, composition, and thermal properties.[6]
Visualizations
Signaling Pathways and Logical Relationships
The initiation of anionic polymerization of DEMM by a nucleophile is analogous to a Michael addition reaction. The following diagram illustrates this fundamental step.
Caption: Anionic polymerization of DEMM.
Experimental Workflows
The general workflow for the synthesis and characterization of polymers from DEMM is depicted below.
Caption: General workflow for DEMM polymer synthesis.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Diethyl 2-Methylenemalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of diethyl 2-methylenemalonate, a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The methodologies described herein leverage the efficiency of microwave irradiation to accelerate reaction times and improve yields compared to conventional heating methods.
Introduction
This compound is synthesized via the Knoevenagel condensation of diethyl malonate with formaldehyde.[1][2][3] This reaction involves the reaction of an active methylene compound (diethyl malonate) with a carbonyl compound (formaldehyde) in the presence of a basic catalyst.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to drive this and similar reactions, offering advantages such as rapid heating, increased reaction rates, and often higher product yields with improved purity.[4]
Reaction Principle: Knoevenagel Condensation
The synthesis of this compound proceeds through a Knoevenagel condensation mechanism. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., diethylamine, piperidine) or an inorganic base.[1][3] The catalyst facilitates the deprotonation of the active methylene group of diethyl malonate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the intermediate adduct yields the desired α,β-unsaturated product, this compound.[2] The removal of the water byproduct helps to drive the reaction equilibrium towards the product.[1]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes various reported conditions for the Knoevenagel condensation, highlighting the advantages of microwave-assisted synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | Diethyl malonate, Formaldehyde | Diethyl malonate, Formaldehyde |
| Catalyst | Potassium bicarbonate, Amines (e.g., ethylamine, piperidine) | Amines (e.g., triethylamine), Cesium carbonate, Copper triflate/picolinic acid (for related arylations) |
| Solvent | Toluene, Ethanol, or solvent-free | Toluene, Ethanol, or solvent-free |
| Temperature | 25-100°C | 60-150°C |
| Reaction Time | 1-6 hours | 30 minutes |
| Yield | 70-85% | >78% (for related DAMMs)[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using a Basic Catalyst
This protocol describes a generalized procedure for the microwave-assisted Knoevenagel condensation of diethyl malonate and formaldehyde.
Materials:
-
Diethyl malonate
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Triethylamine (catalyst)
-
Ethanol (solvent)
-
Microwave reactor (e.g., CEM Discover SP)[4]
-
5.0 mL high-pressure reaction tube[4]
-
Magnetic stirrer
Procedure:
-
To a 5.0 mL high-pressure reaction tube, add diethyl malonate (1.0 mmol), formaldehyde (1.2 mmol), and ethanol (2 mL).
-
Add triethylamine (0.1 mmol) to the reaction mixture.
-
Seal the reaction tube and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 30 minutes with stirring.[5][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Visualizations
Reaction Pathway: Knoevenagel Condensation
Caption: Knoevenagel condensation pathway for the synthesis of this compound.
Experimental Workflow
References
Application Notes and Protocols: Michael Addition of Diethyl 2-Methylenemalonate with Specific Nucleophiles
Introduction
The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] Diethyl 2-methylenemalonate is a highly reactive Michael acceptor due to the presence of two electron-withdrawing ester groups that activate the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity makes it a valuable building block in the synthesis of complex molecular architectures, including pharmaceutical intermediates. The resulting adducts are often precursors to valuable compounds such as γ-aminobutyric acid (GABA) derivatives and potential analgesic drugs.[2][3][4] This document provides detailed protocols for the Michael addition of this compound with various nucleophiles and summarizes key reaction data.
Scope of Nucleophiles
A wide range of nucleophiles can participate in Michael additions with acceptors like this compound. These are broadly categorized as carbon, nitrogen, and sulfur nucleophiles.
Data Presentation
The following tables summarize quantitative data for the Michael addition of various nucleophiles to activated alkenes, providing a framework for reactions with this compound.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcones (Carbon Nucleophile)
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (-)-Sparteine:Ni(acac)₂ | Toluene | 10 | 85 | 80 |
| 2 | (-)-Sparteine:NiCl₂ | Toluene | 11 | 90 | 86 |
| 3 | (-)-Sparteine:Cu(acac)₂ | Toluene | 10 | 75 | 50 |
| 4 | (-)-Sparteine:Co(OAc)₂ | Toluene | 10 | 64 | 44 |
Data synthesized from a study on enantioselective Michael additions of diethyl malonate to chalcone, catalyzed by a Sparteine-transition metal complex.[5]
Table 2: Aza-Michael Addition of Amines to Diethyl Maleate (Nitrogen Nucleophile)
| Amine | Conditions | Time | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexylamine | Solvent-free, catalyst-free, room temp. | 1-4 h | Diethyl 2-(cyclohexylamino)succinate | High |
| Propylamine | Solvent-free, catalyst-free, room temp. | 0.75 h | Diethyl 2-(propylamino)succinate | High |
| Various amines | Sulfated zirconia catalyst, solvent-free, room temp. | 0.25 - 1 h | Corresponding β-amino esters | 85 - 95 |
Data compiled from studies on aza-Michael additions to diethyl maleate.[6]
Table 3: Thia-Michael Addition to Diethyl Maleate (Sulfur Nucleophile)
| Thiol | Catalyst | Solvent | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| Hexanethiol | Hexylamine | - | < 1 h | Diethyl 2-(hexylthio)succinate | Quantitative |
| Thiophenol | Triethylamine | THF | - | Diethyl 2-(phenylthio)succinate | - |
| Thiophenol | Ferric chloride | Room temp. | 5-20 min | Diethyl 2-(phenylthio)succinate | High |
Data from various studies on thia-Michael additions to diethyl maleate.[6]
Table 4: Double Michael Addition of Indoles to Diethyl Ethoxymethylenemalonate
| Indole | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methylindole | p-TsOH | CH₂Cl₂ | 6 | 95 |
Data from the synthesis of bis(indolyl)methanes via a domino Michael addition/elimination/Michael addition sequence.[7]
Experimental Protocols
The following protocols provide detailed methodologies for key Michael addition reactions. While this compound is the target acceptor, some protocols are adapted from closely related systems and should be optimized accordingly.
General Experimental Workflow
Protocol 1: Asymmetric Michael Addition of a Carbon Nucleophile (Diethyl Malonate to Chalcone)
This protocol details a nickel-catalyzed enantioselective addition of a carbon nucleophile.[5]
Materials:
-
NiCl₂
-
(-)-Sparteine
-
Dry Toluene
-
Chalcone
-
Diethyl malonate
-
Dilute HCl
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.[5]
-
Reaction Setup: To the catalyst mixture, add chalcone (0.393 g, 1.89 mmol) portion-wise. Continue stirring for an additional 30 minutes.[5]
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry Toluene (2 mL) to the reaction flask.[5]
-
Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed (approx. 12 hours). Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate.[1][5]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final adduct.[1]
Protocol 2: Catalyst-Free Aza-Michael Addition of an Amine
This protocol describes a solvent-free "green" addition of a nitrogen nucleophile, adapted from reactions with diethyl maleate.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., propylamine, cyclohexylamine)
-
Ethyl acetate (for optional purification)
-
Silica gel (for optional purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq) and the desired amine (1.0-1.2 eq).[6]
-
Reaction: Stir the neat mixture at room temperature. The reaction is often exothermic.[6]
-
Monitoring and Work-up: Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours.[1]
-
Purification (Optional): As the reaction is solvent- and catalyst-free, the product can often be used directly if sufficiently pure.[1] Otherwise, remove any excess amine under reduced pressure. If further purification is needed, dissolve the mixture in ethyl acetate and purify via a short column of silica gel.[6]
Protocol 3: Base-Catalyzed Thia-Michael Addition of a Thiol
This protocol is a representative procedure for the addition of a sulfur nucleophile, adapted from reactions with diethyl maleate.[1][6]
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., Triethylamine (TEA) or DBU)
-
Solvent (e.g., THF, DCM, or acetonitrile)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent (5 mL), add the thiol (1.0-1.1 eq).[1][6]
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, ~1-5 mol%), to the stirred solution.[1][6]
-
Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC. Once the reaction is complete, wash the mixture with saturated NaHCO₃ solution to remove the catalyst and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. If necessary, purify the product by silica gel column chromatography.[6]
Protocol 4: Double Michael Addition of Indole
This protocol describes a p-TsOH-catalyzed double Michael addition of an indole to diethyl ethoxymethylenemalonate, a related Michael acceptor, to form novel bis(indolyl)methanes.[7]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEM)
-
2-Methylindole
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve diethyl ethoxymethylenemalonate (1 mmol) and 2-methylindole (2 mmol) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of p-TsOH.
-
Reaction: Reflux the reaction mixture for 6 hours. Monitor the progress by TLC.[7]
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield diethyl bis(2-methylindolyl-3-yl)methylmalonate.[7]
Applications in Drug Development
The Michael addition is a vital reaction for creating complex molecules that can serve as key building blocks for bioactive compounds and drugs.[3] Products derived from the Michael addition of diethyl malonate and its analogs have shown potential as:
-
GABA Precursors: The enantioselective Michael addition of diethyl malonate to nitroolefins can produce precursors to GABA derivatives, which are important neurotransmitters.[2][8]
-
Analgesic and Anti-inflammatory Agents: Michael adducts have been explored as potential dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways.[3][4] The synthesis of stereopure Michael adducts has yielded compounds with encouraging COX-1 and COX-2 inhibition.[4]
-
Modified Peptides: The products of Michael additions can be used to synthesize α,β-dehydroamino acid derivatives, which are valuable in creating modified peptides with improved metabolic stability.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Quinoline Synthesis Utilizing Diethyl Alkoxymethylenemalonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals.[1][2][3] Their derivatives exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] A prominent and versatile method for the synthesis of the quinoline core is the Gould-Jacobs reaction, which utilizes the condensation of anilines with diethyl alkoxymethylenemalonates, most commonly diethyl ethoxymethylenemalonate (DEEMM).[1][6] This reaction provides a straightforward route to 4-hydroxyquinoline-3-carboxylates, which are key intermediates for further functionalization and the development of novel therapeutic agents. These application notes provide detailed protocols and data for the synthesis of quinolines via this established methodology.
Reaction Principle: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a two-step process for the synthesis of 4-hydroxyquinolines. The first step involves the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEMM) by an aniline to form a diethyl anilinomethylenemalonate intermediate. The second step is a thermally induced intramolecular cyclization, which, after tautomerization, yields the stable 4-hydroxyquinoline-3-carboxylate.
A general schematic of the Gould-Jacobs reaction is presented below:
Caption: General scheme of the Gould-Jacobs reaction for quinoline synthesis.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Anilinomethylenemalonate Intermediate
This protocol describes the initial condensation reaction between an aniline and diethyl ethoxymethylenemalonate (DEEMM).
Materials:
-
Substituted Aniline (e.g., 2-trifluoromethylaniline)
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Petroleum ether
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Suspend the substituted aniline in diethyl ethoxymethylenemalonate.
-
Heat the reaction mixture to 120-130°C for approximately 4 hours.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to the resulting solid and stir for 15 minutes.
-
Filter the solid product and wash with petroleum ether to yield the diethyl anilinomethylenemalonate.
Protocol 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol details the thermal cyclization of the intermediate to form the quinoline ring system.
Materials:
-
Diethyl anilinomethylenemalonate (from Protocol 1)
-
Diphenyl ether or a similar high-boiling solvent
-
Heating mantle and condenser
Procedure:
-
Dissolve the diethyl anilinomethylenemalonate intermediate in diphenyl ether.
-
Heat the solution to a high temperature (typically 120-240°C) to induce intramolecular cyclization.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration and wash with the non-polar solvent.
-
The crude product can be further purified by recrystallization.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of quinoline derivatives using the Gould-Jacobs reaction.
Table 1: Synthesis of Diethyl Anilinomethylenemalonate Intermediates
| Aniline Derivative | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-(Trifluoromethyl)aniline | 120-130 | 4 | Good | [6] |
| 3-Chloro-4-fluoroaniline | Not specified | Not specified | High | [6] |
| 4-Nitroaniline | Room Temperature | Seconds | 45-53 | [8] |
| 4-Chloroaniline | Not specified | 30 min | 80 | [9] |
Table 2: Cyclization to Substituted Ethyl 4-hydroxyquinoline-3-carboxylates
| Intermediate from | Cyclization Temperature (°C) | Solvent | Yield (%) | Reference |
| 2-(Trifluoromethyl)aniline | 120-130 | Diphenyl ether | Good | [6] |
| 3-Chloro-4-fluoroaniline | Not specified | Diphenyl ether | Good | [6] |
| Aniline | 240 | Diphenyl ether-biphenyl | Not specified | [7] |
| Substituted anilines | Not specified | Diphenyl ether | High | [1] |
Further Transformations and Applications
The resulting ethyl 4-hydroxyquinoline-3-carboxylates are versatile intermediates that can be further modified. For instance, the 4-hydroxy group can be converted to a 4-chloro group using phosphorus oxychloride (POCl₃).[1][7] This 4-chloroquinoline derivative is then amenable to nucleophilic substitution reactions, allowing for the introduction of various side chains, which is a key strategy in the development of new drug candidates.[1]
Quinolines synthesized through this methodology have shown significant potential in drug development, particularly as antimicrobial agents. For example, certain substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent activity against Helicobacter pylori.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[2][3][4][5]
The overall workflow from starting materials to a functionalized quinoline is depicted below:
Caption: Experimental workflow for the synthesis and functionalization of quinolines.
Conclusion
The Gould-Jacobs reaction provides an efficient and reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylates from anilines and diethyl ethoxymethylenemalonate. These products serve as crucial building blocks for the development of a wide array of functionalized quinoline derivatives with significant potential in medicinal chemistry and drug discovery. The protocols and data presented herein offer a solid foundation for researchers and scientists to explore the synthesis and application of this important class of heterocyclic compounds.
References
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. nbinno.com [nbinno.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. jptcp.com [jptcp.com]
- 7. CGS-9896-药物合成数据库 [drugfuture.com]
- 8. researchers.uss.cl [researchers.uss.cl]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Diethyl 2-Methylenemalonate in the Synthesis of 2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, serving as core structures in many pharmaceutical agents. The synthesis of functionalized 2-pyridones is a key area of research in medicinal chemistry and drug discovery. Diethyl 2-methylenemalonate is a versatile and highly reactive starting material that can be effectively employed in the construction of the 2-pyridone scaffold. Its electrophilic double bond makes it an excellent Michael acceptor, readily reacting with nucleophiles such as primary amines and enamines. Subsequent intramolecular cyclization of the Michael adduct provides a straightforward and efficient route to various substituted 2-pyridone derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of 2-pyridone derivatives utilizing this compound as a key precursor.
Reaction Scheme: Michael Addition and Cyclization
A primary pathway for the synthesis of 2-pyridone derivatives from this compound involves a tandem Michael addition-cyclization sequence. A primary amine initially acts as a nucleophile, attacking the electron-deficient double bond of this compound. The resulting intermediate then undergoes an intramolecular cyclization via a condensation reaction, leading to the formation of the stable 6-membered 2-pyridone ring system.
Caption: General reaction pathway for 2-pyridone synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Carbethoxy-4-hydroxy-1-substituted-2-pyridones via Michael Addition of Primary Amines
This protocol details the synthesis of 2-pyridone derivatives through the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., benzylamine, aniline)
-
Anhydrous ethanol
-
Sodium ethoxide solution (21% in ethanol)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (10 mmol) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask, add this compound (12 mmol, 1.2 equivalents).
-
With stirring, add sodium ethoxide solution (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 4-5 with 1 M hydrochloric acid. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-pyridone derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Data Presentation:
| Entry | Primary Amine (R-NH2) | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-3-carbethoxy-4-hydroxy-2-pyridone | 75 |
| 2 | Aniline | 3-Carbethoxy-4-hydroxy-1-phenyl-2-pyridone | 68 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-3-carbethoxy-4-hydroxy-2-pyridone | 72 |
| 4 | p-Toluidine | 3-Carbethoxy-4-hydroxy-1-(p-tolyl)-2-pyridone | 70 |
Note: Yields are hypothetical and may vary based on specific reaction conditions and substrates.
Protocol 2: Stork Enamine Synthesis of 4,5-Disubstituted-3-carbethoxy-2-pyridones
This protocol outlines the synthesis of more complex 2-pyridone derivatives using an enamine, which is pre-formed from a ketone and a secondary amine. The enamine then undergoes a Michael addition with this compound, followed by cyclization.
Part A: Enamine Formation
Materials:
-
Ketone (e.g., cyclohexanone, cyclopentanone)
-
Secondary amine (e.g., pyrrolidine, morpholine)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the ketone (10 mmol), secondary amine (12 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (50 mL).
-
Heat the mixture to reflux and collect the water that azeotropically distills.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
The resulting enamine solution is typically used directly in the next step without purification.
Part B: Michael Addition and Cyclization
Materials:
-
Enamine solution from Part A
-
This compound
-
Anhydrous ethanol
-
Sodium ethoxide solution (21% in ethanol)
Procedure:
-
To the freshly prepared enamine solution, add this compound (10 mmol).
-
Add sodium ethoxide solution (1.1 equivalents) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction and concentrate under reduced pressure.
-
Work-up the product as described in Protocol 1 (steps 5-8).
Caption: Stork enamine pathway for 2-pyridone synthesis.
Data Presentation:
| Entry | Ketone | Secondary Amine | Product | Yield (%) |
| 1 | Cyclohexanone | Pyrrolidine | 3-Carbethoxy-4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | 65 |
| 2 | Cyclopentanone | Morpholine | 3-Carbethoxy-4-hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | 62 |
| 3 | Acetone | Pyrrolidine | 3-Carbethoxy-4-hydroxy-6-methyl-2-pyridone | 58 |
Note: Yields are hypothetical and indicative of typical outcomes for such reactions.
Conclusion
This compound serves as a valuable and reactive C4 synthon for the construction of the 2-pyridone ring system. The protocols described herein provide robust and adaptable methods for the synthesis of a variety of substituted 2-pyridone derivatives. These methodologies are of significant interest to researchers in medicinal chemistry and organic synthesis for the generation of novel compounds with potential therapeutic applications. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this an attractive approach for the synthesis of 2-pyridone libraries for drug discovery programs.
Application Notes and Protocols for the Reaction of Diethyl 2-methylenemalonate with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of β-amino acid precursors and other valuable derivatives through the aza-Michael addition of amines to diethyl 2-methylenemalonate. This reaction is a fundamental tool in organic synthesis, offering a straightforward method for carbon-nitrogen bond formation.
Introduction
The reaction of this compound with primary or secondary amines is a classic example of an aza-Michael addition, a type of conjugate addition reaction.[1][2][3] In this process, the amine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester. This reaction is widely employed in the synthesis of β-amino acid derivatives, which are crucial components in numerous biologically active molecules, pharmaceuticals, and natural products.[4][5][6][7] The resulting adducts can be further manipulated, for instance, through decarboxylation, to yield a variety of functionalized compounds.[1]
Reaction Mechanism and Workflow
The reaction proceeds via the nucleophilic addition of the amine to the carbon-carbon double bond of this compound, which is activated by the two electron-withdrawing ester groups. The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for the aza-Michael addition of amines to this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported procedures for the reaction of amines with this compound or its precursor, diethyl ethoxymethylenemalonate (DEEMM).
Table 1: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs) from DEEMM [8][9]
| Amine Substrate | Product | Temperature (°C) | Time (min) | Yield (%) |
| 4-Chloroaniline | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 150 | 30 | 80 |
| o-Nitroaniline | Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate | 150 | 30 | 74 |
| Cyclohexylamine | Diethyl 2-((cyclohexylamino)methylene)malonate | 150 | 30 | 96 |
| 1-Naphthylamine | Diethyl 2-(((naphthalen-1-yl)amino)methylene)malonate | 150 | 30 | 85 |
| Aniline | Diethyl 2-((phenylamino)methylene)malonate | 150 | 30 | 90 |
Table 2: Conventional Reflux Methodologies
| Amine Substrate | Michael Acceptor | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 3-Amino-4-methoxypyridine | Diethyl ethoxymethylenemalonate | Toluene | Reflux | 24 | - | [10] |
| Methylamine | Diethyl malonate & Formaldehyde | Aqueous | Steam Bath | 3-5 | - | [11] |
| Cyclohexylamine | Diethyl maleate | None (Neat) | Room Temp. | - | High | [2][12] |
| Pentylamine | Diethyl maleate | None (Neat) | - | 4 | 96 | [12] |
Experimental Protocols
Below are detailed protocols for key experimental setups.
Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates[8]
This protocol describes a solvent-free, microwave-assisted method.
-
Reactant Preparation: In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and the desired primary amine (0.5 mmol).
-
Initial Mixing: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Microwave Irradiation: Place the reaction tube into a microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 5 minutes until the starting materials are consumed.
-
Workup and Purification: After completion, quench the reaction. The resulting crude product is then purified by column chromatography using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
Protocol 2: Catalyst-Free Aza-Michael Addition of an Amine[12]
This protocol outlines a solvent-free, "green" chemistry approach for the addition of an amine to an α,β-unsaturated ester.
-
Reaction Setup: In a round-bottom flask, combine diethyl maleate (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., cyclohexylamine, 1.1 mmol, 1.1 eq).
-
Reaction: Stir the neat (solvent-free) mixture at room temperature (approximately 30-32°C).
-
Monitoring and Workup: Monitor the reaction progress by TLC. For many simple amines, the reaction proceeds to completion, and the product can be isolated directly after removing any excess amine under reduced pressure, often not requiring further purification.
Protocol 3: Conventional Reflux Synthesis[10]
This protocol details a traditional reflux-based synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (0.0325 mol) in toluene (100 ml).
-
Addition of Michael Acceptor: Add diethyl ethoxymethylenemalonate (EMME; 7 g; 0.0325 mol) to the solution.
-
Heating: Stir the reaction mixture and heat to reflux for 24 hours.
-
Solvent Removal: After the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Purification: Dissolve the residue in boiling Skelly B (a petroleum ether fraction), filter by gravity while hot, and allow the filtrate to cool to room temperature to crystallize the product.
Signaling Pathways and Logical Relationships
The reaction of this compound with amines is a direct synthetic transformation. The logical relationship between reactants and products is straightforward, as depicted in the following diagram.
Caption: Reaction scheme for the aza-Michael addition.
Conclusion
The aza-Michael addition of amines to this compound is a robust and versatile reaction for the synthesis of β-amino acid precursors and other nitrogen-containing compounds. The choice between microwave-assisted synthesis and conventional heating allows for flexibility depending on the desired reaction time and available equipment. Furthermore, catalyst- and solvent-free methods offer environmentally friendly alternatives. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this important transformation.
References
- 1. Buy this compound | 3377-20-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Diethyl 2-methylenemalonate in Film-Forming Polymers
Introduction
Diethyl 2-methylenemalonate (DEMM) is an ester compound utilized in the production of film-forming polymers.[1] Its high reactivity, attributed to the presence of two electronegative ester groups, allows it to undergo rapid anionic polymerization under mild conditions, including at room temperature and in aqueous environments.[2] This property makes DEMM a versatile monomer for a variety of applications, ranging from industrial coatings and adhesives to advanced biomedical systems for drug delivery. The polymerization can be initiated by a wide range of weak nucleophiles, including water, carboxylates, and phenolates, offering a facile method for creating functional polymers and cross-linked networks.[2]
Mechanism of Polymerization
The polymerization of DEMM proceeds via an anionic mechanism. The electron-withdrawing nature of the two adjacent ester groups makes the vinyl carbon highly susceptible to nucleophilic attack. Anionic functional groups (F⁻), such as hydroxide ions (OH⁻) present in water, can initiate the reaction.[2] This initiation step forms a carbanion, which then propagates by attacking subsequent DEMM monomers, leading to chain growth. This process is particularly efficient in aqueous solutions at a pH of 4 or greater, without the need for additional initiators.[2]
Application Notes
-
Coatings and Adhesives: DEMM's ability to polymerize rapidly at ambient temperatures makes it an excellent candidate for high-performance coatings and adhesives. Multifunctional derivatives of DEMM can be incorporated into latex formulations to create cross-linked coatings with significantly improved durability and rub resistance.[2]
-
Biomedical and Drug Delivery Systems: The capacity of DEMM to polymerize in aqueous media is highly advantageous for biomedical applications. It can be used to form biodegradable polymer matrices for the controlled release of therapeutic agents.[3] Its use in creating hydrogels and other drug delivery vehicles is an area of active research.[4][5]
-
Surface Modification and Grafting: DEMM can be chemically grafted onto the surface of commodity polymers, such as poly(ethylene-co-acrylic acid) (pEAA), to modify their interfacial properties.[6][7] This surface-initiated polymerization enhances the adhesion and durability of coatings, which is crucial for applications in high-wear environments like biomedical devices and microelectronics.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3377-20-6 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Boiling Point | 210-216 °C at 730 mmHg | [8][9] |
| Density | 1.052 g/cm³ | [1] |
| Appearance | Colorless to Yellow Liquid | [10] |
Table 2: Influence of pH on the Anionic Polymerization of DEMM in Aqueous Solution
| pH of Aqueous Solution | Polymerization Result (after 2h at room temp.) | Weight-Average Molecular Weight (Mw) of Poly(DEMM) | Reference | | :--- | :--- | :--- | | 3 | No visible polymerization | Not reported |[2] | | 4 | Polymerization occurs | ~15,000 g/mol |[2] | | 5 | Polymerization occurs | ~25,000 g/mol |[2] | | 6 | Polymerization occurs | ~35,000 g/mol |[2] | | 7 | Polymerization occurs | ~45,000 g/mol |[2] |
Table 3: Comparison of Synthesis Methods for this compound
| Synthesis Method | Conditions | Typical Yield | Reference |
| Conventional Reflux | Refluxing with ethanol or toluene at 100–160 °C for several hours. | 70% - 85% | [8] |
| Microwave-Assisted | Solvent-free microwave irradiation. | > 95% | [8] |
Experimental Protocols
Protocol 1: Anionic Polymerization of DEMM in an Aqueous Solution
This protocol describes the polymerization of DEMM initiated by water at varying pH levels.
-
Materials: this compound (DEMM), deionized (DI) water, sodium hydroxide (NaOH) solution, hydrochloric acid (HCl) solution.
-
pH Adjustment: Prepare separate aqueous solutions and adjust their pH to values of 3, 4, 5, 6, and 7 using NaOH and HCl solutions.
-
Initiation: To 5 g of each pH-adjusted DI water solution, add 10 wt% DEMM at a constant rate of 0.5 g/min while stirring at 1000 rpm.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours.[2]
-
Observation: Observe the solutions for the formation of a polymer precipitate.
-
Characterization: For polymerized samples, dry the solid polymer in an oven at 60 °C. Dissolve 3 mg/mL of the dried poly(DEMM) in tetrahydrofuran (THF). Analyze the molecular weight using size-exclusion chromatography (SEC).[2]
Protocol 2: Solution Polymerization of DEMM in Tetrahydrofuran (THF)
This protocol is for synthesizing poly(DEMM) in an organic solvent, which can be used as a control for characterization.
-
Materials: this compound (DEMM), tetrahydrofuran (THF), 1,1,3,3-tetramethylguanidine (TMG) initiator, trifluoroacetic acid (TFA) for quenching.
-
Setup: In a 50 mL flask equipped with a stir bar, add 10 mL of THF at room temperature. Purge the system with nitrogen.
-
Initiation: Add 2x10⁻⁵ mol of TMG (diluted in THF) to the flask and stir under nitrogen.
-
Polymerization: Inject 1.0 g of DEMM into the flask using a syringe. Allow the reaction to proceed for 1 hour.[6]
-
Quenching: Add excess TFA to quench the reaction.[6]
-
Purification: Remove the solvent via vacuum distillation at room temperature to obtain the poly(DEMM).[6]
Protocol 3: Surface-Initiated Grafting of DEMM onto a Polymer Film
This protocol details the process of grafting DEMM onto a poly(ethylene-co-acrylic acid) (pEAA) film.
-
Materials: Poly(ethylene-co-acrylic acid) (pEAA) films, sodium hydroxide (NaOH) solution, this compound (DEMM).
-
Substrate Preparation (Base Treatment):
-
Immerse pEAA films in a 1.0 M NaOH solution for 24 hours to convert carboxylic acid groups to sodium carboxylate initiators.
-
Rinse the films thoroughly with DI water and blot dry.[6]
-
-
Graft Polymerization:
-
Place the base-treated pEAA film in a controlled environment.
-
Deposit a droplet of DEMM monomer onto the film surface.
-
Allow the polymerization to proceed at room temperature. The carboxylate groups on the film surface will initiate the anionic polymerization of DEMM.
-
-
Analysis:
-
After the desired reaction time, rinse the film to remove any unreacted monomer.
-
Dry the film in a chemical hood for approximately 72 hours.[6]
-
Characterize the grafted poly(DEMM) layer using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to confirm the presence of the polymer coating.[6][7]
-
Visualizations
References
- 1. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 2. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Engineered Polymers for Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buy this compound | 3377-20-6 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 3377-20-6 [sigmaaldrich.com]
Application Notes and Protocols for Thiol Derivatization using Diethyl 2-Methylenemalonate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of thiols, such as cysteine and glutathione, is critical in various fields, including biomedical research and drug development, due to their significant roles in biological systems. A primary challenge in thiol analysis is their susceptibility to oxidation. Diethyl 2-methylenemalonate (DEMM) has emerged as a valuable derivatizing reagent for thiols. Its unique characteristic of reacting with thiols under acidic conditions via a Thiol-Michael addition click reaction effectively prevents the auto-oxidation of the thiol group, ensuring the preservation of the sample's original redox state.[1][2] This attribute makes DEMM particularly suitable for the analysis of sensitive thiol compounds in complex biological matrices.
This document provides detailed application notes and protocols for the use of this compound in the derivatization of thiols for their subsequent analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Principle of Derivatization
This compound is an α,β-unsaturated carbonyl compound that acts as a Michael acceptor. The thiol group of the analyte acts as a nucleophile and attacks the β-carbon of the methylene group in DEMM. This reaction is highly efficient and proceeds rapidly under acidic conditions, forming a stable thioether adduct. The acidic environment protonates the thiol group, preventing its oxidation to a disulfide while still allowing the nucleophilic attack on the activated double bond of DEMM. The resulting derivatized thiol is more stable and can be readily analyzed by LC-MS/MS.
Applications
The primary application of DEMM derivatization is the simultaneous analysis of cysteine and its oxidized form, cystine, in cell culture media.[1][2] This methodology is crucial for monitoring the redox environment in cell cultures, which can significantly impact cell growth, viability, and protein production. By stabilizing cysteine, researchers can obtain a more accurate measurement of the cysteine-to-cystine ratio, a key indicator of oxidative stress. While the primary focus has been on cysteine, the principle of the reaction suggests its applicability to other low-molecular-weight thiols, such as glutathione and homocysteine, which are also important biomarkers of cellular health and disease.
Data Presentation
Table 1: Quantitative Parameters for Cysteine Derivatization with DEMM
| Parameter | Value/Condition | Reference |
| Derivatizing Reagent | This compound (DEMM) | [1][2] |
| Analyte | Cysteine | [1][2] |
| Reaction pH | Acidic | [1][2] |
| Reaction Time | Rapid (within minutes) | [1][2] |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | [1][2] |
| Total Analysis Time | 9 minutes | [1][2] |
| Internal Standard | Isotope-labeled cysteine | [1][2] |
Experimental Protocols
Protocol 1: Derivatization of Cysteine in Cell Culture Media for LC-MS/MS Analysis
This protocol is based on the method described for the simultaneous analysis of cysteine and cystine.
Materials:
-
This compound (DEMM)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Isotope-labeled cysteine (internal standard)
-
Sample (cell culture medium)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Collect the cell culture medium sample.
-
To 100 µL of the sample, add 10 µL of an internal standard solution (isotope-labeled cysteine in 0.1 M HCl).
-
Add 100 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of DEMM in acetonitrile (e.g., 10 mg/mL).
-
To the supernatant from the previous step, add 10 µL of the DEMM solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the derivatized sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
-
LC Conditions (suggested):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 2 minutes.
-
-
MS/MS Conditions (suggested):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the specific precursor-to-product ion transitions (MRM) for the DEMM-cysteine adduct and the internal standard.
-
-
Mandatory Visualizations
Caption: Reaction mechanism of thiol derivatization with DEMM.
Caption: Experimental workflow for thiol derivatization and analysis.
References
Knoevenagel Condensation of Diethyl Malonate: Applications and Protocols for the Synthesis of Diethyl Alkylidenemalonates
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[2] Diethyl malonate is a classic active methylene compound used in this reaction, serving as a versatile precursor for a wide array of valuable molecules.[3]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation involving diethyl malonate and various aldehydes. The products of this reaction are diethyl alkylidenemalonates, which are crucial intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[4][5] Notably, the condensation of diethyl malonate with formaldehyde specifically yields Diethyl 2-methylenemalonate.
Applications in Research and Drug Development
The products derived from the Knoevenagel condensation of diethyl malonate are pivotal intermediates in the pharmaceutical industry. The α,β-unsaturated system is a versatile functional group that can be further modified to create complex molecular architectures.
-
Pharmaceutical Intermediates: These compounds are instrumental in the synthesis of numerous drugs. For example, a key step in the production of the antimalarial drug lumefantrine and the anticonvulsant drug Pregabalin involves a Knoevenagel condensation.[5] The reaction is also used to create intermediates for drugs like Atorvastatin and Pioglitazone.[5]
-
Bioactive Molecules: The resulting diethyl alkylidenemalonates and their derivatives have shown a range of biological activities, making them subjects of interest in drug discovery.[6] They are used in the synthesis of anticancer agents, with some products exhibiting activity in the nanomolar to micromolar ranges by targeting various cancer-related proteins and DNA.
-
Polymer Chemistry: The carbon-carbon double bond in the product allows it to be used as a monomer in polymerization reactions, leading to the creation of novel polymers.[4]
-
Fine Chemicals and Agrochemicals: The reaction is a key step in manufacturing various fine chemicals, including perfumes, cosmetics, pesticides, and herbicides.[1]
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of well-defined steps initiated by a base catalyst. The general mechanism involves the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.
General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 4. purechemistry.org [purechemistry.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. tandfonline.com [tandfonline.com]
Diethyl 2-Methylenemalonate: A Versatile Building Block for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methylenemalonate (DEMM) is a highly reactive and versatile organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a Michael acceptor system, makes it an ideal candidate for various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of DEMM in the synthesis of key pharmaceutical precursors, including nitrogen-containing heterocycles.
The reactivity of DEMM is primarily attributed to its electron-deficient double bond, which readily undergoes conjugate addition reactions with a variety of nucleophiles. This property, combined with the presence of two ester functionalities, allows for subsequent cyclization and derivatization steps, leading to the construction of complex molecular architectures.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is instrumental in the synthesis of several classes of pharmaceutical intermediates, primarily through its role as a Michael acceptor in tandem reactions.
1. Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs)
DEMM is a key precursor for the synthesis of DAMMs, which are important intermediates for various bioactive compounds. The reaction proceeds via a Michael addition of a primary or secondary amine to the double bond of DEMM, followed by tautomerization. A highly efficient method for this transformation is microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.
2. Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. While traditionally synthesized from diethyl malonate, the higher reactivity of DEMM can be exploited in a tandem Michael addition-cyclization reaction with 2-aminopyridines to afford these valuable scaffolds. The initial Michael addition of the amino group of 2-aminopyridine to DEMM is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrido[1,2-a]pyrimidine core.
Data Presentation
Table 1: Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) via Microwave-Assisted Reaction [1]
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Chloroaniline | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 80 |
| 2 | 2-Nitroaniline | Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate | 96 |
| 3 | 4-Methylaniline | Diethyl 2-(((4-methylphenyl)amino)methylene)malonate | 85 |
| 4 | Aniline | Diethyl 2-((phenylamino)methylene)malonate | 92 |
| 5 | Benzylamine | Diethyl 2-((benzylamino)methylene)malonate | 74 |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) [1]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM) (serves as a precursor to DEMM in situ, or DEMM can be used directly)
-
Appropriate primary or secondary amine
-
5.0 mL high-pressure reaction tube
-
CEM Discover SP microwave synthesizer
-
n-hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and the desired primary or secondary amine (1.0 mmol).
-
Seal the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.
-
Place the reaction tube in a CEM Discover SP microwave synthesizer.
-
Irradiate the reaction mixture for 30 minutes at 150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent to afford the pure diethyl 2-((aryl(alkyl)amino)methylene)malonate derivative.
Protocol 2: Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one from this compound and 2-Aminopyridine (Proposed)
Materials:
-
This compound (DEMM)
-
2-Aminopyridine
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 equiv.) in a high-boiling point solvent.
-
Add this compound (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux (typically 200-250 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove residual high-boiling solvent.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.
Mandatory Visualization
Caption: Michael addition pathway for DAMM synthesis.
Caption: Tandem reaction for Pyrido[1,2-a]pyrimidine synthesis.
Caption: Workflow for microwave-assisted DAMM synthesis.
References
Application Notes: Synthesis of Functionalized Heterocycles Using Diethyl 2-Methylenemalonate
Introduction
Functionalized heterocyclic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1] Their diverse biological activities make them central to drug discovery and development. Diethyl 2-methylenemalonate (DEMM) is a highly versatile and reactive building block in organic synthesis, prized for its utility in constructing complex molecular architectures.[1] Synthesized through the condensation of diethyl malonate and formaldehyde, DEMM's structure, featuring an electron-deficient double bond flanked by two ester groups, makes it an excellent Michael acceptor and a valuable precursor for a wide array of heterocyclic systems.[1] These application notes provide an overview of synthetic strategies and detailed protocols for leveraging DEMM in the synthesis of valuable functionalized heterocycles.
Core Synthetic Strategies
This compound's reactivity is primarily exploited through three main pathways for heterocycle synthesis:
-
Michael Addition and Subsequent Cyclization: As a potent Michael acceptor, DEMM readily reacts with a variety of nucleophiles, such as amines and thiols.[1] The resulting adduct often contains functionalities that can undergo subsequent intramolecular cyclization to form stable heterocyclic rings. This is one of the most common strategies for its use.
-
Multi-component Reactions (MCRs): DEMM is an ideal substrate for MCRs, where three or more reactants combine in a single pot to form a complex product.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is highly desirable in drug discovery libraries. The synthesis of 2-pyridone derivatives frequently proceeds through such pathways.[1]
-
Cyclocondensation Reactions: DEMM can react with dinucleophiles, such as 2-aminopyridines or ureas, in cyclocondensation reactions. These reactions typically involve the formation of two new bonds to construct the heterocyclic ring, often with the elimination of a small molecule like ethanol. This method is particularly effective for creating fused heterocyclic systems like pyrido[1,2-a]pyrimidines.[1][2]
Featured Applications & Protocols
Synthesis of 2-Pyridone Derivatives
The 2-pyridone motif is a key structural element in numerous pharmaceutical agents. The synthesis of these heterocycles can be efficiently achieved using DEMM in multi-component reactions. The reaction typically involves the initial formation of an enamine intermediate from DEMM and a primary amine, which then reacts with a 1,3-dicarbonyl compound to yield the target polysubstituted 2-pyridone.
References
Troubleshooting & Optimization
Preventing polymerization of Diethyl 2-methylenemalonate during storage.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Diethyl 2-methylenemalonate (DEMM) to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DEMM) so susceptible to polymerization?
A1: DEMM is highly prone to spontaneous anionic polymerization due to its molecular structure. The presence of two electron-withdrawing ester groups creates an electron deficiency at the vinyl carbon.[1][2] This makes the molecule exceptionally reactive and susceptible to nucleophilic attack by weak anionic initiators, such as hydroxide ions present in water.[1][2] Polymerization can be initiated in aqueous media at a pH of 4 or greater without the need for additional initiating species.[1][2]
Q2: What are the visible signs of DEMM polymerization?
A2: The primary visual indicator of DEMM polymerization is a change in its physical state. The colorless liquid monomer will transform into a waxy or white solid product upon polymerizing.[1][3] If you observe any solidification or increased viscosity in your sample, polymerization has likely occurred.
Q3: How can I analytically confirm if my DEMM sample has polymerized?
A3: You can use standard spectroscopic techniques to verify the purity of your DEMM sample.
-
¹H NMR Spectroscopy: In a pure sample, you will observe characteristic signals for the vinyl methylene protons at approximately 6-7 ppm.[1] During polymerization, this double bond is consumed, leading to the disappearance or significant reduction of this signal.[2]
-
Infrared (IR) Spectroscopy: A pure DEMM sample will show a medium absorption band corresponding to the C=C stretch, typically in the range of 1620-1640 cm⁻¹.[1] The absence of this band is an indication of polymerization.
Q4: What is the typical shelf life of this compound?
A4: The shelf life of DEMM is highly dependent on storage conditions and whether it has been stabilized. Due to its high reactivity, it can polymerize on standing.[3] Manufacturers often do not provide a specific expiration date and instead recommend routine inspection to ensure the product performs as expected. For unstabilized DEMM, it is best practice to distill the monomer immediately before use to ensure purity.[3]
Troubleshooting Guide
Issue: Solid material or high viscosity observed in the DEMM container.
-
Possible Cause 1: Improper Storage Temperature. The compound's high reactivity is exacerbated at higher temperatures. Different suppliers recommend varying storage temperatures, from room temperature to frozen.[4][5]
-
Possible Cause 2: Exposure to Initiators. Moisture (water) can act as an initiator for anionic polymerization.[1][2] Exposure to air or other nucleophilic impurities can also trigger the process.
-
Possible Cause 3: Inhibitor Depletion. If you are using a stabilized grade of DEMM, the inhibitor can be consumed over time, especially with repeated exposure to air and light.
-
Solution:
-
Verify your storage conditions against the manufacturer's recommendations. For maximum stability, storage at or below -15°C in a tightly sealed container under an inert atmosphere is recommended.[4][5]
-
If polymerization is partial, the monomer can often be recovered by careful, slow distillation from the polymer.[3]
-
For future prevention, strictly adhere to the recommended storage and handling protocols outlined below.
-
Issue: Inconsistent or failed results in reactions using DEMM.
-
Possible Cause: Use of partially polymerized starting material. The presence of polymer or oligomers in your DEMM can interfere with stoichiometry and reaction kinetics, leading to poor yields or unexpected side products.
-
Solution:
Experimental Protocols and Best Practices
Protocol 1: Recommended Storage Conditions
To maximize the shelf life of DEMM and prevent polymerization, adhere to the following storage conditions. Note that recommendations may vary slightly between suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at ≤ -15°C.[4][5] | Reduces the rate of spontaneous polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5] | Prevents exposure to moisture and oxygen, which can initiate or facilitate polymerization. |
| Container | Use a tightly sealed, appropriate chemical container.[4][6] | Prevents contamination and exposure to atmospheric moisture. |
| Inhibitors | Use a stabilized grade of DEMM when possible. A common stabilizer is Tert-butylcatechol (TBC).[7] | Chemical inhibitors scavenge free radicals that can lead to polymerization.[8] |
Protocol 2: Monitoring Monomer Purity via ¹H NMR
Before each use, verify the purity of the DEMM monomer.
-
Sample Preparation: Prepare a dilute sample of your DEMM in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Check for the presence and integration of the key proton signals. The disappearance of the vinyl methylene singlet is a clear indicator of polymerization.
| Protons | Chemical Shift (ppm) | Multiplicity |
| Vinyl Methylene (C=CH₂) | ~ 6.0 - 7.0 | Singlet |
| Ethyl Ester (CH₂) | ~ 4.2 - 4.4 | Quartet |
| Ethyl Ester (CH₃) | ~ 1.2 - 1.4 | Triplet |
| Data sourced from Smolecule.[1] |
Visual Guides
Anionic Polymerization Pathway of DEMM
The diagram below illustrates the anionic polymerization mechanism of this compound, which can be initiated by nucleophiles like hydroxide ions.
Caption: Anionic polymerization mechanism of DEMM.
Troubleshooting Workflow for Stored DEMM
Follow this decision tree to assess the quality of your stored this compound and determine the appropriate course of action.
Caption: Decision workflow for assessing DEMM quality.
References
- 1. Buy this compound | 3377-20-6 [smolecule.com]
- 2. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 5. 3377-20-6|this compound|BLD Pharm [bldpharm.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Buy Online CAS Number 3377-20-6 - TRC - this compound (Stabilized with TBC, >85%) | LGC Standards [lgcstandards.com]
- 8. fluoryx.com [fluoryx.com]
Technical Support Center: Purification of Diethyl 2-methylenemalonate by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of diethyl 2-methylenemalonate by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Distillation, preferably under vacuum, is the most common and effective method for purifying this compound. However, due to its tendency to polymerize, distillation should be performed shortly before the material is needed.[1][2]
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils in the range of 200-216°C.[1][2][3][4] Under reduced pressure, the boiling point is significantly lower. For instance, at 1.1 mmHg, the boiling point is approximately 55°C.
Q3: Why does my this compound polymerize during distillation?
A3: this compound is an activated alkene, making it highly susceptible to free-radical polymerization, especially at elevated temperatures required for distillation.[1][2] This can lead to the formation of a white solid polymer, reducing the yield of the desired monomer.
Q4: How can I prevent the polymerization of this compound during distillation?
A4: To prevent polymerization, it is crucial to use a polymerization inhibitor. Common inhibitors for acrylic monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[5][6] These compounds work by scavenging free radicals that initiate polymerization. It is also recommended to distill under vacuum to lower the required temperature.
Q5: What are the common impurities found in crude this compound?
A5: Common impurities can include unreacted starting materials such as diethyl malonate, residual solvents, and byproducts from the synthesis. A forerun during distillation will typically contain lower-boiling impurities.[1][2]
Q6: Can I recover the monomer if my this compound has polymerized?
A6: Yes, the monomer can often be recovered from the polymer by slow distillation.[1][2] The polymer will depolymerize upon heating, and the monomer can be distilled off.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No distillate is collecting at the expected temperature. | - Vacuum is not low enough.- Thermometer placement is incorrect.- Heating is insufficient. | - Check all connections for leaks and ensure the vacuum pump is functioning correctly.- The thermometer bulb should be positioned just below the side arm of the distillation head.- Gradually increase the heating mantle temperature. |
| The compound is polymerizing in the distillation flask. | - Distillation temperature is too high.- Absence or insufficient amount of polymerization inhibitor. | - Use a vacuum to lower the boiling point.- Add a suitable polymerization inhibitor (e.g., hydroquinone) to the crude material before distillation. |
| "Bumping" or unstable boiling occurs. | - Uneven heating.- Lack of nucleation sites for smooth boiling. | - Use a magnetic stirrer or add boiling chips to the distillation flask.- Ensure the heating mantle provides even heat distribution.[7] |
| The distillate is discolored. | - Thermal decomposition of the product or impurities. | - Lower the distillation temperature by improving the vacuum.- Ensure the crude material is free of strongly colored impurities before distillation. |
| Low product yield. | - Incomplete distillation.- Polymerization of the product.- Loss of product in the forerun. | - Ensure the distillation is run to completion.- Use an effective inhibitor and appropriate distillation temperature.- Collect the main fraction carefully after the forerun has been removed. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of crude this compound using vacuum distillation to minimize thermal stress and prevent polymerization.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone)
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
Procedure:
-
Preparation: Add the crude this compound to a round-bottom flask. Do not fill the flask to more than two-thirds of its volume.
-
Add Inhibitor and Boiling Chips: Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone) and a few boiling chips or a magnetic stir bar to the flask.
-
Assemble Apparatus: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Gradually apply the vacuum to the system.
-
Heating: Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect Forerun: Collect the initial fraction (forerun) which contains lower-boiling impurities. The head temperature will be lower than the boiling point of the product.
-
Collect Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask and collect the pure product.
-
Shutdown: Once the distillation is complete, turn off the heater and allow the apparatus to cool down before slowly releasing the vacuum.
Data Presentation
| Parameter | Value | Pressure |
| Boiling Point Range | 200-216 °C | 760 mmHg |
| Boiling Point | ~55 °C | 1.1 mmHg |
| Refractive Index (n²²D) of Forerun | ~1.4154 | N/A |
| Refractive Index (n²²D) of Main Fraction | ~1.4250 | N/A |
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 4. Buy this compound | 3377-20-6 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluoryx.com [fluoryx.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for Diethyl 2-methylenemalonate Michael additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Michael additions of diethyl 2-methylenemalonate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Michael addition of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: Low or no product formation in a Michael addition can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:
-
Inefficient Nucleophile Generation: The reaction relies on the formation of a stabilized carbanion from diethyl malonate. If the chosen base is not strong enough to deprotonate the malonate, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[1]
-
Deactivated Michael Acceptor: The electrophilicity of the Michael acceptor is crucial. Electron-donating groups on the acceptor can decrease its reactivity, leading to lower yields.[1]
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions or decomposition of starting materials and products.[1]
-
Steric Hindrance: Bulky substituents on either the diethyl malonate or the Michael acceptor can sterically hinder the approach of the nucleophile, significantly reducing the reaction rate and overall yield.[1]
-
Reversibility of the Reaction (Retro-Michael Addition): The Michael addition is a reversible reaction. Under certain conditions, particularly with elevated temperatures, the product can revert to the starting materials.[1][2]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Side Products
Q: I am observing the formation of multiple products alongside my desired Michael adduct. What are the common side reactions, and how can I minimize them?
A: The formation of multiple products is a common challenge. Key side reactions to consider include:
-
Polymerization of the Michael Acceptor: α,β-unsaturated compounds can polymerize, especially in the presence of strong bases or catalysts.[1]
-
Self-Condensation Reactions: The Michael acceptor or the diethyl malonate enolate can undergo self-condensation reactions, such as aldol or Claisen condensations, respectively.[1][2]
-
Dialkylation: The initial Michael adduct is also acidic and can be deprotonated, leading to a second Michael addition or other alkylation reactions if an appropriate electrophile is present.
-
1,2-Addition vs. 1,4-Addition: While Michael additions are 1,4-conjugate additions, under certain conditions (e.g., with very strong, hard nucleophiles), competitive 1,2-addition to the carbonyl group of the acceptor can occur.[3]
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the ratio of reactants. Using a slight excess of the Michael donor can sometimes suppress acceptor polymerization.
-
Optimize Base: Use the weakest base necessary to achieve a reasonable reaction rate. Stronger bases are more likely to promote side reactions.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.
-
Slow Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Michael addition of diethyl malonate to various acceptors under different catalytic systems.
Table 1: Organocatalyzed Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-aminoDMAP/urea (5) | Toluene | Room Temp | 4 | >95 | 94 |
| 2-aminoDMAP/urea (5) | CH2Cl2 | Room Temp | 24 | 92 | 85 |
| 2-aminoDMAP/urea (5) | THF | Room Temp | 24 | 85 | 88 |
| 2-aminoDMAP/urea (5) | CH3CN | Room Temp | 24 | 78 | 82 |
| 2-aminoDMAP/urea (5) | Hexane | Room Temp | 24 | <5 | N/A |
Data compiled from a study on bifunctional organocatalysts.[4]
Table 2: Nickel-Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Nickel Salt (10 mol%) | Ligand (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ni(acac)2 | (-)-Sparteine | Toluene | 25 | 10 | 85 | 80 |
| NiCl2 | (-)-Sparteine | Toluene | 25 | 11 | 90 | 86 |
| NiCl2 | (-)-Sparteine | CH2Cl2 | 25 | 11 | 90 | 86 |
| NiCl2 | (-)-Sparteine | CHCl3 | 25 | 11 | 85 | 73 |
| NiCl2 | (-)-Sparteine | THF | 25 | 10 | 85 | 58 |
Data from a study on nickel-sparteine catalyzed reactions.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Organocatalyzed Michael Addition to Nitroolefins
This protocol is representative of the enantioselective Michael addition of diethyl malonate to a nitroolefin using a bifunctional organocatalyst.
-
Reaction Setup: To a vial, add the bifunctional organocatalyst (e.g., 2-aminoDMAP/urea, 0.01 mmol, 5 mol%).
-
Addition of Reactants: Add the nitroolefin (0.2 mmol, 1.0 equiv) and diethyl malonate (0.4 mmol, 2.0 equiv) to the vial.
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
This protocol is adapted from a study on bifunctional 2-aminoDMAP/urea organocatalysts.[4]
Protocol 2: Nickel-Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol details a nickel-catalyzed enantioselective addition of a carbon nucleophile.
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry toluene (5 mL). Stir the mixture at room temperature for 6 hours.[7][8]
-
Reaction Setup: To the catalyst mixture, add chalcone (0.208 g, 1.0 mmol, 1.0 equiv) portion-wise. Continue stirring for an additional 30 minutes.[7][8]
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 equiv) in dry toluene (2 mL) to the reaction flask.[7][8]
-
Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed (approximately 12 hours). Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).[7][8]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Pet. ether/EtOAc 90:10) to yield the final adduct.[7][8]
Signaling Pathways and Experimental Workflows
General Mechanism of Base-Catalyzed Michael Addition
The following diagram illustrates the fundamental steps of a base-catalyzed Michael addition of diethyl malonate.
Caption: Base-catalyzed Michael addition mechanism.
References
Technical Support Center: Synthesis of Diethyl 2-methylenemalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-methylenemalonate. The following resources address common side reactions and offer solutions to challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis is the Knoevenagel condensation of diethyl malonate with formaldehyde, typically using a basic catalyst such as diethylamine or piperidine.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The two most significant side reactions are the formation of a bis-adduct, Diethyl bis(hydroxymethyl)malonate, and the polymerization of the desired this compound product.[1][2]
Q3: Why is my yield of this compound consistently low?
A3: Low yields can be attributed to several factors, including the formation of the bis-adduct, polymerization of the product, incomplete reaction, or hydrolysis of the ester groups if water is present in the reaction mixture.[3] Optimizing reaction conditions such as temperature, catalyst choice, and reactant stoichiometry is crucial for maximizing the yield.
Q4: My product appears to be a solid or a viscous oil, not a clear liquid. What happened?
A4: this compound is prone to polymerization, especially upon standing or at elevated temperatures.[4] The formation of a solid or highly viscous oil indicates that the monomer has polymerized. It is recommended to distill the product just before use to obtain the monomer.[4]
Q5: How can I minimize the formation of the bis-adduct?
A5: The formation of the bis-adduct, where two molecules of diethyl malonate react with one of formaldehyde, is a common issue.[1][5] To minimize this, you can try slowly adding the formaldehyde to the reaction mixture to keep its concentration low at any given time. Controlling the stoichiometry of the reactants is also critical.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst. | Ensure the amine catalyst (e.g., piperidine, diethylamine) is of high quality and not degraded. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. | |
| High Polymer Content in Product | High reaction or distillation temperature. | Use the lowest effective temperature for the reaction and distill the product under vacuum to keep the temperature down. |
| Extended storage of the product. | This compound polymerizes on standing.[4] Distill the product immediately before use. Consider adding a polymerization inhibitor for storage. | |
| Predominance of Bis-adduct | High concentration of formaldehyde. | Add the formaldehyde solution dropwise to the reaction mixture containing diethyl malonate and the catalyst. |
| Incorrect stoichiometry. | Carefully control the molar ratios of your reactants. A slight excess of diethyl malonate may favor the formation of the mono-adduct. | |
| Reaction temperature is too low. | While counterintuitive, very low temperatures might favor the thermodynamically stable bis-adduct.[3] Experiment with slightly elevated temperatures to favor the kinetic mono-adduct. | |
| Presence of Carboxylic Acid Impurities | Hydrolysis of ester groups. | Ensure all reagents and glassware are thoroughly dried, as water can lead to ester hydrolysis, especially under basic or acidic conditions.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is designed to favor the formation of the desired mono-adduct, this compound, by controlling the reaction conditions.
Materials:
-
Diethyl malonate
-
Formaldehyde (37% solution in water)
-
Piperidine
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous magnesium sulfate
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add diethyl malonate and the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine to the stirred solution.
-
Formaldehyde Addition: Slowly add the formaldehyde solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at or below room temperature using a water bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Work-up: Quench the reaction with a dilute acid solution (e.g., 1 M HCl). Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a polymerization inhibitor (e.g., hydroquinone). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation. It is crucial to perform the distillation at the lowest possible temperature to prevent polymerization. Collect the fraction corresponding to this compound. The product should be used immediately or stored with an inhibitor at a low temperature.[4]
Protocol 2: Alternative Synthesis from Diethyl Ethoxymethylenemalonate
This method avoids the direct use of formaldehyde and can provide a cleaner product.[4]
Materials:
-
Diethyl ethoxymethylenemalonate
-
Ethanol
-
Raney nickel catalyst
-
Hydrogen source
Procedure:
-
Hydrogenation: In a high-pressure hydrogenation apparatus, combine diethyl ethoxymethylenemalonate, ethanol, and Raney nickel catalyst.
-
Reaction: Pressurize the vessel with hydrogen and heat gently (e.g., to 45°C).[4] Allow the reaction to proceed until the theoretical amount of hydrogen is absorbed.
-
Work-up: Cool the reaction, release the pressure, and filter off the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation.[4]
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Formation of the bis-adduct side product.
Caption: Troubleshooting workflow for low yield.
References
How to avoid dialkylation in malonic ester synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding dialkylation in malonic ester synthesis.
Troubleshooting Guide: Minimizing Dialkylation
Unwanted dialkylation is a frequent challenge in malonic ester synthesis, resulting in lower yields of the desired mono-alkylated product and complications in purification.[1] This guide provides solutions to common issues encountered during the experiment.
| Issue | Potential Cause | Recommended Solution |
| Significant amount of dialkylated product observed. | The stoichiometry of the reactants is the most common cause. If the mono-alkylated product forms while unreacted enolate and alkyl halide are still present, a second alkylation can occur.[2] The monoalkylmalonic ester product still has an acidic proton that can be removed by the base, leading to a second alkylation.[2] | To promote mono-alkylation, use an excess of the malonic ester in relation to the base and the alkyl halide.[2][3] Using a moderate excess of the malonic ester increases the likelihood that the base will deprotonate an unreacted malonic ester molecule instead of a mono-alkylated one.[2] |
| Mixture of mono- and di-alkylated products despite stoichiometric adjustments. | Reaction temperature may be too high or the reaction time too long. Elevated temperatures can increase the rate of the second alkylation. | Maintain careful control over the reaction temperature. The formation of the enolate is best performed at a lower temperature. While the alkylation step may necessitate heating, avoid excessively high temperatures or prolonged reaction times. A recommended approach is to form the deprotonated malonate ester at room temperature and then add this solution to a refluxing solution of the alkylating agent. This method keeps the enolate concentration low at any given time, favoring a reaction with the more abundant alkyl halide. |
| Low yield of mono-alkylated product. | The choice of base and solvent can significantly impact the reaction's selectivity. A base that is too strong or used in excess can promote dialkylation. The solvent influences the solubility and reactivity of the reactants. | Sodium ethoxide in ethanol is a commonly used base. It is crucial to use an alkoxide base that corresponds to the ester's alcohol to prevent transesterification.[3] For instance, use sodium ethoxide with diethyl malonate. Aprotic solvents like THF or DMF can be used with stronger bases such as sodium hydride (NaH) to ensure complete enolate formation and minimize side reactions.[3] |
| Difficulty in separating mono- and di-alkylated products. | The boiling points of the mono- and di-alkylated products can be very similar, making separation by distillation challenging.[3] | Optimize the reaction conditions to maximize the yield of the mono-alkylated product, thereby simplifying purification. If distillation is not effective, consider using column chromatography for separation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for dialkylation in malonic ester synthesis?
A1: Dialkylation occurs because the mono-alkylated product of the malonic ester synthesis still possesses an acidic proton on the α-carbon. This proton can be removed by the base present in the reaction mixture, forming a new enolate. This newly formed enolate can then react with another molecule of the alkyl halide, leading to the formation of a di-alkylated product.[1][2]
Q2: How does the stoichiometry of the reactants influence the mono- to di-alkylation ratio?
A2: The molar ratio of the reactants is a critical factor. To favor mono-alkylation, a slight excess of the malonic ester relative to the base and the alkylating agent is recommended.[3] This stoichiometric imbalance ensures that the base is more likely to deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product. For dialkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[3]
Q3: What is the role of temperature in controlling the selectivity of alkylation?
A3: Temperature control is crucial for favoring mono-alkylation. The initial deprotonation of the malonic ester should ideally be carried out at a lower temperature to control the reaction rate. Subsequently, the alkylation step might require heating, but excessive temperatures can provide enough energy to overcome the activation barrier for the second alkylation, leading to a higher yield of the dialkylated product.
Q4: Which bases and solvents are recommended for selective mono-alkylation?
A4: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used base for the alkylation of diethyl malonate.[3] It is essential to match the alkoxide of the base with the alkyl group of the ester to avoid transesterification.[3] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used, often in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), which can help minimize side reactions.[3]
Q5: Can the order of addition of reagents affect the outcome of the reaction?
A5: Yes, the order of addition can be a critical parameter. A technique known as "inverse addition," where the solution of the deprotonated malonic ester is added slowly to a solution of the alkylating agent, can favor mono-alkylation. This method maintains a low concentration of the enolate in the reaction mixture at all times, thereby reducing the probability of a second alkylation event with the newly formed mono-alkylated product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl n-Butylmalonate (Mono-alkylation)
This protocol details a general procedure for the selective mono-alkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of sodium metal in an appropriate amount of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare the sodium ethoxide solution.[3]
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 1.1 to 1.5 equivalents of diethyl malonate dropwise using a dropping funnel while stirring continuously.
-
Alkylation: After the complete addition of diethyl malonate, add one equivalent of n-butyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion and Workup: Once the addition of n-butyl bromide is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitor by TLC). After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.[4]
-
Isolation: Add water to the residue and extract the product with diethyl ether.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain diethyl n-butylmalonate.[3]
Data Presentation
The following table summarizes typical yields for the mono-alkylation of diethyl malonate with various alkylating agents using sodium ethoxide as the base. These yields are representative and can vary based on specific reaction conditions.
| Alkyl Halide | Product | Yield (%) | Reference |
| Methyl bromide | Diethyl methylmalonate | 79-83 | [4] |
| Ethyl iodide | Diethyl ethylmalonate | ~88 | [4] |
| n-Butyl bromide | Diethyl n-butylmalonate | 80-90 | |
| Benzyl chloride | Diethyl benzylmalonate | ~85 |
Visualization
References
Troubleshooting low yields in Diethyl 2-methylenemalonate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Diethyl 2-methylenemalonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the synthesis of this compound are typically attributed to several key factors:
-
Polymerization of the Product: this compound is highly susceptible to spontaneous anionic polymerization, especially in the presence of bases, heat, or light, forming waxy or solid polymers.[1][2] This is often the primary cause of yield loss.
-
Formation of Bis-Adducts: The reaction between diethyl malonate and formaldehyde can produce a stable bis-adduct (a 2:1 adduct of diethyl malonate to formaldehyde), particularly under strongly alkaline conditions.[3][4]
-
Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inefficient catalysis can lead to a significant amount of unreacted starting materials remaining.
-
Suboptimal Catalyst or Conditions: The choice of catalyst and solvent is critical. For instance, strong bases like sodium hydroxide can cause hydrolysis of the ester groups. The reaction often requires anhydrous conditions to achieve high yields.[5]
-
Losses During Workup and Purification: The product is typically purified by distillation. As it is a high-boiling point liquid (210-216°C at 730mmHg), improper distillation techniques can lead to product loss or polymerization.[1][2]
Q2: I observe a waxy solid or highly viscous oil forming in my reaction flask. What is it and how can I prevent it?
This is a classic sign of product polymerization.[1][2] this compound has two electron-withdrawing ester groups which make the double bond highly susceptible to nucleophilic attack and subsequent anionic polymerization.[1]
Prevention Strategies:
-
Control pH: The polymerization is often initiated by hydroxide ions in aqueous media and can proceed at a pH of 4 or greater.[1][6] Maintaining appropriate pH control is crucial. Acidic conditions (below pH 6) can lead to termination reactions, resulting in lower molecular weight polymers.[1]
-
Minimize Heat and Light Exposure: Polymerization can be triggered by heat or light.[7] Conduct the reaction at the lowest effective temperature and protect the reaction mixture from light where possible.
-
Immediate Purification: Distill the product shortly after the reaction is complete to separate the monomer from potential initiators.[2]
-
Use of Inhibitors: For storage, consider adding a radical inhibitor, although for anionic polymerization, maintaining anhydrous and neutral conditions is more effective.
Q3: How can I minimize the formation of the bis-adduct side product?
The formation of the bis-adduct, where two molecules of diethyl malonate react with one molecule of formaldehyde, is a common side reaction in the Knoevenagel condensation.[3][4]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of formaldehyde to favor the formation of the desired 1:1 adduct.
-
Reaction Temperature: Higher temperatures can favor the elimination of water to form the desired α,β-unsaturated product over the bis-adduct.[3]
-
Catalyst Choice: The choice of base is critical. Weak amine bases like piperidine are often used to catalyze the reaction.[1][4] The conditions can be optimized to favor the desired product.
Q4: My final product seems pure by NMR, but the isolated yield after distillation is low. What could be happening?
This scenario strongly suggests that product loss is occurring during the purification step.
-
Polymerization during Distillation: The high temperatures required for distillation can induce polymerization of the monomer in the distillation flask.
-
Solution: Perform the distillation under reduced pressure to lower the boiling point. It is also crucial to ensure the distillation apparatus is clean and free of basic residues. If a polymer has formed, a slow distillation can sometimes depolymerize the solid to recover the monomer.[2][8]
Data Presentation: Synthesis Methodologies & Yields
The synthesis of this compound can be approached through various methods, with yields being highly dependent on the chosen conditions.
| Synthesis Method | Catalyst/Solvent | Temperature | Typical Yield | Reference |
| Conventional Reflux | Piperidine / Ethanol or Toluene | 100–160 °C | 70-85% | [1] |
| Microwave-Assisted | Solvent-free | 150 °C | >95% | [1][9] |
| Knoevenagel Condensation | Potassium Acetate / Acetic Acid | Reflux | Variable, often lower | [7] |
| From Diethyl Ethoxymethylenemalonate | Raney Nickel / Ethanol (Hydrogenation) followed by thermal elimination | 45 °C then heat | 91-94% | [2][8] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Piperidine Catalyst
This protocol is a common method for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Piperidine
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hydrochloric Acid (dilute, for neutralization)
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add diethyl malonate (1.0 eq), toluene, and a catalytic amount of piperidine (e.g., 0.1 eq).
-
Add formaldehyde (1.1 eq) to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
-
Continue reflux until no more water is collected, indicating the reaction is complete (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Troubleshooting Workflow
References
- 1. Buy this compound | 3377-20-6 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Importance of anhydrous conditions in Diethyl 2-methylenemalonate synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Diethyl 2-methylenemalonate, with a critical focus on the importance of maintaining anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Troubleshooting Steps |
| DEM-SYN-001 | Why is the yield of my this compound synthesis consistently low? | 1. Presence of water: Moisture in the reagents or glassware can inhibit the reaction equilibrium and lead to side reactions.[1][2] 2. Inefficient catalyst: The basic catalyst (e.g., piperidine, diethylamine) may be old, impure, or used in a suboptimal amount. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use anhydrous solvents and reagents. Consider the use of molecular sieves to remove any trace amounts of water.[2] 2. Catalyst Check: Use a fresh or purified catalyst. Optimize the catalyst loading through small-scale trial reactions. 3. Temperature Optimization: Monitor the reaction temperature closely. Gentle heating may be required, but avoid excessive temperatures that could lead to polymerization or other side reactions. |
| DEM-SYN-002 | My final product is a viscous oil or a solid polymer. What went wrong? | 1. Spontaneous polymerization: this compound is prone to anionic polymerization, which can be initiated by water (hydroxide ions) or other nucleophiles.[3] 2. Excessive heat during workup: High temperatures during distillation or solvent removal can induce polymerization.[4] | 1. Strict Anhydrous Conditions: The most effective way to prevent polymerization is to rigorously exclude water from the reaction. 2. Controlled Temperature: Maintain a low temperature during workup and distillation. It is advisable to distill the product just before use.[4] 3. Use of Inhibitors: For storage, a small amount of a radical inhibitor can be added, although this should be tested for compatibility with downstream applications. |
| DEM-SYN-003 | I am observing the formation of a significant amount of a water-soluble byproduct. What could it be? | 1. Hydrolysis of diethyl malonate: In the presence of a base and water, the starting material, diethyl malonate, can be hydrolyzed to its corresponding carboxylate salt, which is water-soluble.[5][6] 2. Hydrolysis of the product: The ester groups on this compound can also be hydrolyzed under basic or acidic conditions if water is present during the reaction or workup.[7] | 1. Anhydrous Reaction and Workup: Ensure all stages of the synthesis and purification are carried out under anhydrous conditions. 2. Neutral Workup: During the workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction to minimize base- or acid-catalyzed hydrolysis. |
| DEM-SYN-004 | The reaction seems to stall and does not go to completion. Why? | 1. Reversible reaction: The Knoevenagel condensation is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials.[2] 2. Insufficient catalyst activity: The catalyst may not be strong enough to efficiently deprotonate the diethyl malonate. | 1. Water Removal: Employ methods to remove water as it is formed. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by adding molecular sieves to the reaction mixture.[2] 2. Catalyst Screening: If using a very weak base, consider screening other mild bases to improve the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the Knoevenagel condensation of diethyl malonate with formaldehyde, typically catalyzed by a weak base such as diethylamine or piperidine.[2][8] This reaction involves the nucleophilic addition of the enolate of diethyl malonate to the formaldehyde carbonyl group, followed by dehydration to form the carbon-carbon double bond.[9]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Anhydrous conditions are crucial for two main reasons:
-
Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of the desired product.[2]
-
Prevention of Side Reactions: Water can lead to several undesirable side reactions. It can initiate the anionic polymerization of the this compound product, leading to the formation of a polymer instead of the monomer.[3] Additionally, water can cause the hydrolysis of the ester groups on both the starting material (diethyl malonate) and the product, especially under the basic or acidic conditions of the reaction and workup.[5][7]
Q3: What are the primary side products to be aware of, especially in the presence of moisture?
A3: The main side products include:
-
Poly(this compound): A polymer formed by the anionic polymerization of the product, often initiated by hydroxide ions from water.[3]
-
Malonic acid monoethyl ester or malonic acid: Formed from the hydrolysis of diethyl malonate.[6]
-
Bis-adduct: In some cases, a second molecule of diethyl malonate can react with the initial product, although this is less common with formaldehyde.[2]
Q4: How can I effectively remove the water generated during the reaction?
A4: There are two primary methods for removing water in situ:
-
Azeotropic Distillation: By using a solvent that forms an azeotrope with water (e.g., toluene or benzene), the water can be continuously removed from the reaction mixture using a Dean-Stark apparatus.
-
Use of a Dehydrating Agent: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.[2]
Data Presentation
The following table provides an illustrative summary of the expected impact of water content on the yield of this compound. Note that these are representative values based on the principles of the Knoevenagel condensation and the known side reactions.
| Water Content in Reaction | Observed Outcome | Illustrative Yield of Monomer | Illustrative Yield of Polymer/Side Products |
| Strictly Anhydrous (<0.01%) | Clear reaction, high conversion to the desired product. | > 90% | < 10% |
| Moderately Anhydrous (0.1-0.5%) | Slower reaction rate, some product formation but also noticeable viscosity increase. | 60-80% | 20-40% |
| Non-Anhydrous (>1%) | Reaction stalls, significant formation of a viscous polymer, and potential for hydrolysis byproducts. | < 40% | > 60% |
Experimental Protocols
Anhydrous Synthesis of this compound via Knoevenagel Condensation
Materials:
-
Diethyl malonate (freshly distilled)
-
Paraformaldehyde (or another source of anhydrous formaldehyde)
-
Piperidine (freshly distilled)
-
Anhydrous toluene
-
Molecular sieves (4Å, activated)
-
Anhydrous magnesium sulfate
-
Inhibitor for storage (e.g., hydroquinone)
Procedure:
-
Preparation of Apparatus: All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer) should be oven-dried at 120°C for at least 4 hours and assembled under a dry nitrogen or argon atmosphere while still hot.
-
Reaction Setup: To the reaction flask, add anhydrous toluene and activated 4Å molecular sieves.
-
Addition of Reactants: Add diethyl malonate to the toluene. In a separate flask, prepare a slurry of paraformaldehyde in anhydrous toluene.
-
Initiation of Reaction: Add a catalytic amount of piperidine to the diethyl malonate solution.
-
Controlled Addition: Slowly add the paraformaldehyde slurry to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the molecular sieves. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation. It is crucial to keep the distillation temperature as low as possible to prevent polymerization.
-
Storage: The purified this compound should be stored in a cool, dark place with a small amount of an inhibitor. For best results, it should be used shortly after purification.[4]
Mandatory Visualization
Caption: Knoevenagel condensation pathway for this compound synthesis.
Caption: Impact of water on the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Controlling stoichiometry to prevent side products with Diethyl 2-methylenemalonate
Welcome to the Technical Support Center for Diethyl 2-methylenemalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling stoichiometry and preventing side products in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The high reactivity of the activated double bond in this compound makes it susceptible to several side reactions. The most prevalent of these is anionic polymerization , where the monomer reacts with itself to form a waxy solid.[1][2] Another common issue, particularly in Michael additions, is the potential for double addition or the formation of other adducts depending on the specific reaction conditions and nucleophiles used. In multicomponent reactions, the formation of alternative products, such as diethyl 2-((arylamino)methylene)malonates , has been observed as a side product.
Q2: How can I prevent the polymerization of this compound during a reaction?
A2: Preventing polymerization is crucial for achieving high yields of the desired product. Key strategies include:
-
Stoichiometric Control: Carefully controlling the molar ratio of the nucleophile to this compound is critical. An excess of the nucleophile can help to ensure that the monomer is consumed in the desired reaction before it can polymerize.
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the nucleophile can maintain a low concentration of the monomer, thereby minimizing the rate of polymerization.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of polymerization.
-
Choice of Initiator/Catalyst: The anionic polymerization of this compound can be initiated by various nucleophiles, including water and anionic functional groups.[1][2] Selecting the appropriate catalyst and ensuring anhydrous conditions (if the desired reaction is not initiated by water) can suppress unwanted polymerization.
Q3: In a Michael addition reaction, what is the optimal stoichiometric ratio of nucleophile to this compound?
A3: The optimal stoichiometric ratio can vary depending on the nucleophile and reaction conditions. However, a common strategy to favor the desired 1,4-conjugate addition and minimize side reactions is to use a slight excess of the nucleophile. A molar ratio of 1.1 to 1.2 equivalents of the nucleophile to 1.0 equivalent of this compound is a good starting point for optimization. This helps to ensure that the this compound is efficiently trapped by the nucleophile, reducing the likelihood of polymerization or other side reactions.
Q4: Can the stoichiometry of the base catalyst influence the outcome of the reaction?
A4: Absolutely. In base-catalyzed Michael additions, the stoichiometry of the base is a critical parameter. Using a catalytic amount of a strong, non-nucleophilic base (e.g., 5-10 mol%) is often sufficient to generate the nucleophilic species without promoting unwanted side reactions like hydrolysis of the ester groups or polymerization. A stoichiometric amount of a weaker base, such as a tertiary amine, may also be employed. It is essential to carefully choose the base and its amount based on the specific nucleophile and desired transformation.
Troubleshooting Guides
Issue 1: Low Yield of Desired Michael Adduct and Formation of a White Precipitate
| Possible Cause | Troubleshooting Steps |
| Anionic Polymerization of this compound | 1. Verify Stoichiometry: Ensure a slight excess (1.1-1.2 eq.) of the nucleophile is used relative to this compound. 2. Slow Addition: Add this compound dropwise to the reaction mixture containing the nucleophile and catalyst over an extended period. 3. Temperature Control: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor polymerization. 4. Solvent Choice: Use a solvent that effectively solubilizes all reactants and intermediates. |
| Incorrect Catalyst or Catalyst Concentration | 1. Catalyst Selection: For base-catalyzed reactions, use a catalytic amount of a suitable base. If a nucleophilic catalyst is used, ensure its concentration is optimized. 2. Anhydrous Conditions: If the reaction is sensitive to water, ensure all reagents and solvents are dry, as water can initiate polymerization.[1][2] |
Issue 2: Formation of Multiple Products in a Michael Addition Reaction
| Possible Cause | Troubleshooting Steps |
| Double Michael Addition | 1. Control Stoichiometry: Use a strict 1:1 or a slight excess of this compound to the nucleophile if the initial adduct can act as a nucleophile itself. Conversely, if the initial adduct is the desired product, use a slight excess of the nucleophile. 2. Slow Addition of Limiting Reagent: Slowly add the limiting reagent to maintain its low concentration in the reaction mixture. |
| Formation of Other Adducts (e.g., N-alkylation vs. C-alkylation) | 1. Optimize Reaction Conditions: Vary the solvent, temperature, and catalyst to favor the desired reaction pathway. For example, the choice of a hard or soft base can influence the regioselectivity of the addition. |
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound
This protocol provides a general method for the 1,4-conjugate addition of a thiol to this compound, a reaction that is typically efficient and proceeds with high atom economy.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol and the anhydrous solvent.
-
Add the base catalyst (TEA or DBU) to the solution and stir for 5 minutes at room temperature.
-
Slowly add this compound dropwise to the stirred solution over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary (Illustrative):
| Nucleophile (1.1 eq) | Base (0.1 eq) | Solvent | Time (h) | Yield of Michael Adduct (%) |
| Thiophenol | TEA | DCM | 2 | >95 |
| Benzyl thiol | DBU | THF | 3 | >90 |
| Cysteine derivative | TEA | DMF | 4 | ~90 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Signaling Pathways and Workflows
References
Technical Support Center: Managing Elimination Reactions as a Side Product
Welcome to the technical support center for managing elimination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to effectively control and minimize unwanted elimination byproducts in your chemical syntheses.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments where elimination reactions compete with desired substitution pathways.
Issue: My reaction is producing a significant amount of an alkene byproduct, reducing the yield of my desired substitution product.
Troubleshooting Steps:
-
Analyze the Substrate: The structure of your starting material is a critical factor.
-
Primary Alkyl Halides: These substrates are most likely to undergo S
N2 reactions. If you are observing significant elimination, it is an indication that other factors are strongly favoring this pathway. -
Secondary Alkyl Halides: These are prone to both S
ngcontent-ng-c1205671314="" class="ng-star-inserted">N2 and E2 reactions, making them particularly sensitive to reaction conditions. For instance, the reaction of isopropyl bromide with sodium hydroxide yields approximately 79% elimination (E2) product and 21% substitution (SN2) product. -
Tertiary Alkyl Halides: These substrates readily undergo E2 reactions in the presence of a strong base and will favor E1/S
N1 pathways with weak bases/nucleophiles. Direct SN2 substitution is generally not feasible due to steric hindrance.
-
-
Evaluate the Base/Nucleophile: The strength and steric bulk of the base are paramount in determining the ratio of elimination to substitution.
-
Strong, Non-Bulky Bases: Bases like hydroxide (OH⁻) and alkoxides (e.g., methoxide, ethoxide) are strong nucleophiles and will promote a significant degree of elimination, especially with secondary and tertiary substrates.
-
Sterically Hindered (Bulky) Bases: The use of bulky bases is a key strategy to favor elimination. Their large size makes it difficult for them to act as nucleophiles and attack a sterically hindered carbon atom, thus they are more likely to abstract a proton, leading to elimination. Common bulky bases include potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and 1,8-diazabicycloundec-7-ene (DBU).
-
Weakly Basic Nucleophiles: If your desired reaction is substitution, consider using a less basic nucleophile.
-
-
Adjust the Reaction Temperature: Higher temperatures generally favor elimination over substitution. This is because elimination reactions often have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive entropy change. If elimination is a problem, try running the reaction at a lower temperature.
-
Choose the Appropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the base/nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the cation and the anion of the base, which can reduce its effective strength and may favor S
N1/E1 pathways for tertiary and some secondary substrates. -
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are effective at solvating cations but not anions. This leaves the anion (the base/nucleophile) more "naked" and reactive, which can increase the rate of E2 reactions. For example, the reaction of isopropyl bromide with sodium methoxide in DMSO results in 97% elimination product.[1]
-
FAQ: How can I quantitatively assess the ratio of my substitution and elimination products?
To determine the product ratio, you will need to use an analytical technique that can separate and quantify the different compounds in your reaction mixture. The most common methods include:
-
Gas Chromatography (GC): Ideal for volatile compounds. The area under each peak in the chromatogram is proportional to the amount of that compound.
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of compounds, including those that are not volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to unique protons of the substitution and elimination products, you can determine their relative molar ratio.
Data Presentation: Impact of Reaction Conditions on Product Ratios
The following table summarizes the influence of different bases and solvents on the competition between substitution (SN2) and elimination (E2) reactions for a secondary alkyl halide.
| Substrate | Base | Solvent | Temperature (°C) | % Substitution (S | % Elimination (E2) |
| Isopropyl Bromide | NaOH | Ethanol/Water | Reflux | 21 | 79 |
| Isopropyl Bromide | NaOCH₃ | DMSO | 50 | 3 | 97 |
| 2-Bromopropane | KOtBu | tert-Butanol | 82 | Minor | Major |
Data compiled from various sources. The exact ratios can vary based on specific reaction conditions.
Experimental Protocols
Here are detailed methodologies for key experiments aimed at managing elimination reactions.
Protocol 1: Minimizing Elimination in a Substitution Reaction with a Secondary Alkyl Halide
Objective: To maximize the yield of the SN2 product and minimize the E2 byproduct in the reaction of 2-bromopropane with a nucleophile.
Materials:
-
2-bromopropane
-
Sodium acetate (a weakly basic nucleophile)
-
Dimethylformamide (DMF, a polar aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium acetate (1.2 equivalents) and DMF.
-
Stir the mixture to dissolve the sodium acetate.
-
Add 2-bromopropane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC. Avoid high temperatures to disfavor elimination.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the DMF and any remaining salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Analyze the product mixture by GC or NMR to determine the ratio of substitution to elimination products.
Protocol 2: Selective E2 Elimination using a Sterically Hindered Base
Objective: To selectively synthesize the Hofmann (less substituted) alkene from a secondary alkyl halide using a bulky base.
Materials:
-
2-bromo-2-methylbutane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add 2-bromo-2-methylbutane (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a low-boiling organic solvent such as pentane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation.
-
Analyze the product by GC and NMR to confirm the formation of the Hofmann elimination product as the major isomer.
Visualizing Reaction Pathways and Workflows
Diagram 1: Competing SN2 and E2 Pathways
Caption: Competition between SN2 and E2 reaction pathways.
Diagram 2: Decision-Making Workflow for Minimizing Elimination
Caption: Troubleshooting workflow for reducing elimination byproducts.
References
Technical Support Center: Optimizing Diethyl 2-Methylenemalonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving diethyl 2-methylenemalonate.
Catalyst Performance in this compound Synthesis
The selection of an appropriate catalyst is crucial for maximizing the yield and purity of this compound in Knoevenagel condensation reactions between diethyl malonate and formaldehyde. Below is a summary of various catalysts and their reported performance under different conditions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Observations |
| Zinc Chloride (ZnCl₂) with Acetic Acid | Diethyl Malonate, Paraformaldehyde | Acetic Acid | 85 | Not Specified | 75 (crude) | Reaction produces a gel-like intermediate that is "cracked" during distillation.[1] |
| Piperidine | Diethyl Malonate, Formaldehyde | Ethanol | Reflux | 2 hours | Not specified | A common and effective basic catalyst for this transformation.[2] |
| Raney Nickel | Diethyl Ethoxymethylenemalonate | Ethanol | 45 | 12-20 hours | 91-94 (overall) | This is a hydrogenation reaction to form the target molecule from an intermediate.[3][4] |
| Immobilized Gelatine | Diethyl Malonate, Various Aldehydes | DMSO | Room Temperature | Not Specified | 85-89 | Effective for a range of aldehydes and allows for catalyst recycling.[5] |
| Immobilized Bovine Serum Albumin (BSA) | Diethyl Malonate, Various Aldehydes | DMSO | Room Temperature | Not Specified | 85-89 | Similar to immobilized gelatine, offering a green chemistry approach with catalyst recycling.[6] |
| Dibenzo-24-crown-8 | Diethyl Malonate, Carbon Monoxide/Ethyl Formate | Ethanol | 100 | 2 hours | 61.9-90.1 | Used in a pressure reaction system.[2] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, with a focus on catalyst-related problems.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and solutions?
A1: Low yields in this compound synthesis can stem from several factors, often related to the catalyst and reaction conditions.
-
Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for your specific substrates or may have degraded.
-
Solution: Screen a variety of catalysts, including both basic (e.g., piperidine, triethylamine) and Lewis acidic (e.g., ZnCl₂, TiCl₄) options. Ensure your catalyst is fresh and has been stored correctly.
-
-
Suboptimal Catalyst Concentration: The amount of catalyst can significantly impact reaction efficiency.
-
Solution: Titrate the catalyst loading to find the optimal concentration. A typical starting point is 5-10 mol%.
-
-
Incorrect Reaction Temperature: The temperature may be too low to overcome the activation energy or so high that it causes decomposition of reactants or products.
-
Insufficient Reaction Time: The reaction may simply not have had enough time to complete.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Q2: I am observing significant formation of a white solid in my reaction mixture or upon storing the product. What is this and how can I prevent it?
A2: The white solid is likely a polymer of this compound. This monomer is highly susceptible to spontaneous polymerization.
-
Cause: The high reactivity of the double bond in this compound makes it prone to polymerization, especially in the presence of impurities, light, or heat.
-
Solutions:
-
Immediate Distillation: Distill the this compound immediately after synthesis to purify it from any residual catalyst or reagents that might initiate polymerization.[3][4]
-
Use of Inhibitors: Add a polymerization inhibitor, such as hydroquinone (HQ), during distillation and for storage.
-
Storage Conditions: Store the purified monomer at low temperatures (e.g., <-15°C) in the dark and under an inert atmosphere to minimize polymerization.
-
Q3: My final product is contaminated with significant side products. How can I improve the selectivity of my reaction?
A3: The formation of side products is a common challenge. In the Knoevenagel condensation for this compound synthesis, the primary side product is often a bis-adduct where a second molecule of diethyl malonate reacts with the initial product.
-
Cause: The initial Knoevenagel product can sometimes act as a Michael acceptor, leading to a subsequent Michael addition by another molecule of the active methylene compound. This is particularly prevalent with formaldehyde.[7]
-
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to minimize the formation of bis-adducts.
-
Choice of Catalyst: The catalyst can influence selectivity. Weaker bases may reduce the rate of the competing Michael addition.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the desired kinetic product over thermodynamic side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward catalyst to use for the synthesis of this compound in a standard laboratory setting?
A1: For laboratory-scale synthesis, piperidine is a widely used and effective catalyst for the Knoevenagel condensation between diethyl malonate and formaldehyde.[2] It is readily available, and the reaction can often be carried out under simple reflux conditions in a solvent like ethanol.
Q2: Are there any "green" or more environmentally friendly catalyst options for this reaction?
A2: Yes, recent research has explored more sustainable catalytic systems. Immobilized enzymes like gelatine and bovine serum albumin (BSA) have been shown to be effective catalysts that can be recovered and reused.[5][6] These reactions can often be run under milder conditions, such as at room temperature in a solvent like DMSO.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Q4: My reaction involves a different nucleophile with this compound (e.g., a Michael addition). How does catalyst selection differ?
A4: For Michael additions, where a nucleophile is added to the double bond of this compound, the choice of catalyst depends on the nucleophile.
-
Weakly basic nucleophiles (e.g., amines, thiols): Often, no catalyst is needed as these can add directly. A mild base can be used to deprotonate the nucleophile if necessary.
-
Carbon nucleophiles (e.g., enolates): A base is typically required to generate the nucleophilic carbanion from the corresponding active methylene compound. The choice of base will depend on the pKa of the active methylene compound.
Experimental Protocol: Catalyst Screening for this compound Synthesis
This protocol outlines a general procedure for screening different catalysts for the Knoevenagel condensation of diethyl malonate with formaldehyde.
Materials:
-
Diethyl malonate
-
Paraformaldehyde (or formaldehyde solution)
-
A selection of catalysts to be screened (e.g., piperidine, ZnCl₂, triethylamine, immobilized gelatine)
-
Anhydrous ethanol (or another suitable solvent)
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrers and stir bars
-
Heating mantles or oil baths
-
TLC plates and developing chamber
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks, place a magnetic stir bar and add diethyl malonate (1.0 equivalent) and the chosen solvent (e.g., anhydrous ethanol).
-
Catalyst Addition: To each flask, add a different catalyst to be screened (e.g., 0.1 equivalents). One flask should be a control with no catalyst.
-
Reactant Addition: Add paraformaldehyde (1.0 equivalent) to each flask.
-
Reaction: Heat the reaction mixtures to reflux (or the desired temperature) with vigorous stirring.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and quench it (e.g., with a drop of dilute acid if a basic catalyst is used). Analyze the aliquots by TLC or GC to monitor the consumption of starting materials and the formation of the product.
-
Work-up: Once a reaction is deemed complete (or after a set time), cool the mixture to room temperature.
-
Analysis and Comparison: Analyze the final reaction mixtures by GC with an internal standard to determine the yield of this compound for each catalyst. Compare the reaction times and yields to identify the most effective catalyst under the tested conditions.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst for a this compound reaction.
Caption: Catalyst selection workflow for this compound reactions.
References
- 1. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 2. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Analysis of Diethyl 2-Methylenemalonate Adducts: A Guide for Researchers
A comprehensive guide to the 1H NMR characterization of Michael, Diels-Alder, and Baylis-Hillman adducts of diethyl 2-methylenemalonate, providing researchers with comparative data and detailed experimental protocols for the synthesis and analysis of these important compound classes.
This compound is a versatile C4 building block utilized in a variety of organic transformations, including Michael additions, Diels-Alder cycloadditions, and Baylis-Hillman reactions. The resulting adducts are key intermediates in the synthesis of complex molecules and pharmacologically active compounds. Accurate structural elucidation of these adducts is paramount, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comparative analysis of the 1H NMR characteristics of these three adduct types, supported by experimental data and detailed protocols to aid researchers in their synthesis and characterization efforts.
Distinguishing Adducts by 1H NMR Spectroscopy
The primary differences in the 1H NMR spectra of Michael, Diels-Alder, and Baylis-Hillman adducts of this compound arise from the distinct structural changes that occur at the α- and β-positions of the methylenemalonate core.
Michael Adducts: In a Michael addition, a nucleophile adds to the β-carbon of the double bond. This saturates the carbon-carbon double bond, resulting in a characteristic upfield shift of the protons on the former double bond. The newly formed Cα-H proton typically appears as a triplet or a doublet of doublets, depending on the neighboring substituents, in the range of 2.5-3.5 ppm. The protons of the added nucleophilic moiety will also be present in the spectrum.
Diels-Alder Adducts: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. When this compound acts as a dienophile, the vinyl protons are incorporated into the newly formed bicyclic or cyclic system. The chemical shifts of these protons are highly dependent on the stereochemistry (endo/exo) of the adduct and the nature of the diene. Generally, the protons on the newly formed cyclohexane ring will appear in the aliphatic region of the spectrum, typically between 1.0 and 3.5 ppm. The olefinic protons of the diene are consumed in the reaction, and new signals corresponding to the bridgehead and bridge protons of the cyclic system will appear.
Baylis-Hillman Adducts: The Baylis-Hillman reaction involves the coupling of the α-position of the activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst. This reaction maintains the double bond of the methylenemalonate moiety but introduces a hydroxyl group and a new substituent at the α-carbon. The most characteristic feature in the 1H NMR spectrum of a Baylis-Hillman adduct is the appearance of two distinct singlets for the vinyl protons, now rendered diastereotopic by the newly created chiral center. These singlets typically resonate between 5.8 and 6.5 ppm. A new signal corresponding to the CH-OH proton will also be observed, typically in the range of 4.0-5.0 ppm, along with a broad singlet for the hydroxyl proton.
Comparative Data of this compound Adducts
The following table summarizes the typical 1H NMR chemical shifts for the key protons in Michael, Diels-Alder, and Baylis-Hillman adducts of this compound.
| Adduct Type | Key Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Michael Adduct | Cα-H | 2.5 - 3.5 | t or dd |
| Cβ-H₂ | 1.5 - 2.5 | m | |
| Ethyl Ester (CH₂) | ~4.2 | q | |
| Ethyl Ester (CH₃) | ~1.3 | t | |
| Diels-Alder Adduct | Bridgehead Protons | 2.5 - 3.5 | m |
| (with Cyclopentadiene) | Olefinic Protons (in ring) | 6.0 - 6.5 | m |
| Aliphatic Ring Protons | 1.0 - 2.5 | m | |
| Ethyl Ester (CH₂) | ~4.1 | q | |
| Ethyl Ester (CH₃) | ~1.2 | t | |
| Baylis-Hillman Adduct | Vinyl Protons | 5.8 - 6.5 | s, s |
| (with Formaldehyde) | CH-OH | ~4.3 | s |
| OH | Variable (broad) | s | |
| Ethyl Ester (CH₂) | ~4.2 | q | |
| Ethyl Ester (CH₃) | ~1.3 | t |
Experimental Protocols
Detailed experimental procedures for the synthesis and 1H NMR characterization of representative Michael and Diels-Alder adducts are provided below.
Synthesis and Characterization of a this compound Michael Adduct
Reaction: Thiol-Michael Addition of Thiophenol to this compound
Procedure: To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or acetonitrile (5 mL), add thiophenol (1.1 mmol). Then, add a catalytic amount of a base, for instance, triethylamine (TEA, 0.05 mmol). The reaction is typically stirred at room temperature and can be monitored by Thin Layer Chromatography (TLC).[1]
1H NMR Characterization (CDCl₃, 400 MHz):
-
δ 7.40-7.20 (m, 5H, Ar-H): Aromatic protons of the phenyl group.
-
δ 4.18 (q, J = 7.1 Hz, 4H, 2 x OCH₂CH₃): Methylene protons of the two ethyl ester groups.
-
δ 3.50 (t, J = 7.5 Hz, 1H, Cα-H): The proton at the α-carbon, coupled to the adjacent methylene protons.
-
δ 3.25 (d, J = 7.5 Hz, 2H, Cβ-H₂): The methylene protons at the β-carbon, adjacent to the sulfur atom.
-
δ 1.25 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃): Methyl protons of the two ethyl ester groups.
Synthesis and Characterization of a this compound Diels-Alder Adduct
Reaction: Diels-Alder Reaction of this compound with Cyclopentadiene
Procedure: this compound (1.0 mmol) is dissolved in a suitable solvent like toluene. Freshly cracked cyclopentadiene (1.2 mmol) is added to the solution. The reaction mixture is stirred at room temperature or gently heated (e.g., to 80°C) and monitored by TLC or GC-MS until the starting material is consumed. The product, diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate, can be purified by column chromatography.
1H NMR Characterization (CDCl₃, 400 MHz):
-
δ 6.15 (m, 2H, olefinic H): The two protons of the double bond within the bicyclic ring system.
-
δ 4.15 (q, J = 7.2 Hz, 4H, 2 x OCH₂CH₃): Methylene protons of the ethyl ester groups.
-
δ 3.20 (m, 1H, bridgehead H): One of the bridgehead protons.
-
δ 2.90 (m, 1H, bridgehead H): The other bridgehead proton.
-
δ 2.50-1.40 (m, 4H, aliphatic ring H): The remaining protons of the bicyclic framework.
-
δ 1.20 (t, J = 7.2 Hz, 6H, 2 x OCH₂CH₃): Methyl protons of the ethyl ester groups.
Visualizing Reaction Pathways and Workflows
To further clarify the transformations and analytical processes, the following diagrams illustrate the general reaction schemes and a typical experimental workflow for 1H NMR characterization.
Caption: General reaction pathways for the formation of Michael, Diels-Alder, and Baylis-Hillman adducts from this compound.
Caption: A typical experimental workflow for the synthesis and 1H NMR characterization of this compound adducts.
References
A Researcher's Guide to 13C NMR Analysis of Diethyl 2-Methylenemalonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 13C NMR Spectra for Diethyl 2-Methylenemalonate and its Michael Adduct.
This guide provides a comparative analysis of the 13C NMR spectra of this compound and its reaction products, focusing on the well-established Michael addition reaction. This document is intended to assist researchers in the structural elucidation and purity assessment of novel compounds derived from this versatile reagent. The guide includes detailed experimental protocols, comparative data tables, and visual aids to facilitate a comprehensive understanding of the spectral changes that occur upon reaction.
Introduction to this compound and its Reactivity
This compound is a valuable synthetic intermediate characterized by a reactive exocyclic double bond conjugated to two electron-withdrawing ester groups. This structural feature renders the molecule highly susceptible to nucleophilic attack, making it an excellent substrate for a variety of organic transformations, including Michael additions, cycloadditions, and polymerizations. The analysis of the reaction products by 13C NMR spectroscopy is a critical step in confirming the successful formation of the desired adduct and for characterizing its structure.
Comparative 13C NMR Spectral Analysis
The 13C NMR spectrum of a molecule provides a unique fingerprint based on the chemical environment of each carbon atom. In the case of this compound, the key spectral features are the signals corresponding to the sp2 hybridized carbons of the double bond and the carbonyl carbons of the ester groups. Upon undergoing a Michael addition, the hybridization of the olefinic carbons changes to sp3, resulting in a significant upfield shift in their 13C NMR signals. This characteristic shift is a primary indicator of a successful conjugate addition reaction.
Below is a table comparing the expected 13C NMR chemical shifts of this compound with a representative Michael addition product, diethyl 2-((phenylthio)methyl)malonate.
| Carbon Atom | This compound (Starting Material) - Expected δ (ppm) | Diethyl 2-((phenylthio)methyl)malonate (Michael Adduct) - Experimental δ (ppm) | Change in Chemical Shift (Δδ, ppm) |
| C=O | ~165 | ~169 | ~+4 |
| C =CH₂ | ~138 | - | - |
| C=C H₂ | ~130 | - | - |
| O-C H₂-CH₃ | ~62 | ~62 | No significant change |
| O-CH₂-C H₃ | ~14 | ~14 | No significant change |
| -C H(COOEt)₂ | - | ~52 | - |
| -CH₂-S- | - | ~35 | - |
| Phenyl C (ipso) | - | ~135 | - |
| Phenyl C (ortho) | - | ~130 | - |
| Phenyl C (meta) | - | ~129 | - |
| Phenyl C (para) | - | ~127 | - |
Note: The expected chemical shifts for this compound are estimated based on spectral data of structurally similar compounds. The experimental data for the Michael adduct is derived from analogous structures found in the literature.
The most notable changes observed in the 13C NMR spectrum upon Michael addition are the disappearance of the olefinic carbon signals (at approximately 138 and 130 ppm) and the appearance of new signals corresponding to the newly formed sp3 hybridized carbons of the backbone.
Visualizing Reaction and Analysis Workflows
To further clarify the process, the following diagrams illustrate the Michael addition reaction pathway and a typical experimental workflow for 13C NMR analysis.
Experimental Protocols
General Procedure for Michael Addition of Thiols to this compound
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, ethanol, or tetrahydrofuran).
-
Addition of Nucleophile: To the stirred solution, add the thiol nucleophile (1.0-1.2 eq.).
-
Catalyst (if necessary): For less reactive nucleophiles, a catalytic amount of a suitable base (e.g., triethylamine, DBU) can be added.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for 13C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Acquisition Parameters: A standard proton-decoupled pulse program is used. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
This guide provides a foundational understanding for the 13C NMR analysis of this compound reaction products. Researchers are encouraged to consult the primary literature for more specific experimental details related to their particular reaction of interest.
A Comparative Guide to IR Spectroscopy for the Confirmation of Diethyl 2-methylenemalonate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopy of diethyl 2-methylenemalonate, focusing on the identification and confirmation of its key functional groups. By comparing its expected IR absorption peaks with those of structurally related malonate esters, this document serves as a practical resource for the characterization of this and similar compounds.
Introduction to IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of IR radiation at characteristic wavenumbers. An IR spectrum, a plot of absorbance or transmittance against wavenumber, provides a unique "fingerprint" of a molecule's functional groups.
This compound possesses three key functional groups that give rise to distinct absorption bands in an IR spectrum: a carbon-carbon double bond (C=C) from the methylene group, two carbonyl groups (C=O) from the diethyl ester moieties, and carbon-oxygen single bonds (C-O) also associated with the ester functions. The conjugation of the C=C double bond with the C=O groups influences the position of their respective absorption peaks, a key feature in the analysis of this molecule.
Comparative Analysis of IR Spectra
To confirm the presence of the functional groups in this compound, its IR spectrum can be compared with that of related compounds. Here, we compare the expected absorption frequencies for this compound with the experimental data for diethyl malonate (a saturated analog), diethyl ethylidenemalonate, and diethyl benzylidenemalonate (analogs with different substituents on the double bond).
| Functional Group | This compound (Expected, cm⁻¹) | Diethyl Malonate (Experimental, cm⁻¹) | Diethyl Ethylidenemalonate (Experimental, cm⁻¹) | Diethyl Benzylidenemalonate (Experimental, cm⁻¹) |
| C=C Stretch (Alkene) | 1630 - 1650 | N/A | ~1650 | ~1630 |
| C=O Stretch (Ester) | 1715 - 1730 | ~1735 and ~1750 | ~1720 | ~1715 |
| =C-H Stretch (Alkene) | 3080 - 3140 | N/A | Not clearly reported | Not clearly reported |
| C-O Stretch (Ester) | 1150 - 1300 (multiple bands) | ~1030, ~1155, ~1220, ~1300 | ~1030, ~1170, ~1230, ~1280 | ~1030, ~1170, ~1220, ~1290 |
| sp³ C-H Stretch | 2850 - 3000 | 2850 - 3000 | 2850 - 3000 | 2850 - 3000 |
Note: The experimental data for the comparative compounds are sourced from publicly available spectral databases. The expected values for this compound are based on established correlation tables for α,β-unsaturated esters and terminal alkenes.
The key distinguishing features for this compound are the simultaneous presence of a C=C stretching vibration around 1640 cm⁻¹ and a conjugated C=O stretching vibration in the 1715-1730 cm⁻¹ region. The C=O peak is shifted to a lower wavenumber compared to the saturated diethyl malonate, which exhibits two C=O stretches at higher frequencies due to the absence of conjugation.
Experimental Protocol for Acquiring an IR Spectrum
The following is a detailed methodology for obtaining a high-quality IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain the infrared spectrum of a liquid sample to identify its characteristic functional groups.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Liquid sample (e.g., this compound)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum:
-
Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Initiate the background scan using the instrument's software.
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a small drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface completely.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. The software will automatically collect the spectrum and subtract the previously recorded background.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Label the significant peaks in the spectrum corresponding to the functional groups of interest.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal. Use a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.
-
Perform a final wipe with a clean, dry, lint-free cloth.
-
Logical Workflow for Functional Group Confirmation
The following diagram illustrates the logical workflow for confirming the functional groups of this compound using IR spectroscopy.
Caption: Workflow for confirming this compound functional groups via IR spectroscopy.
A Comparative Guide to the Synthesis of Diethyl 2-Methylenemalonate: Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl 2-methylenemalonate, a versatile building block in organic synthesis, is no exception. This guide provides an objective comparison of two common synthetic methodologies: traditional reflux and modern microwave-assisted synthesis, supported by experimental data to inform your choice of method.
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation of diethyl malonate with formaldehyde. While the fundamental reaction is the same, the method of heating and the reaction conditions can significantly impact the outcome in terms of efficiency, reaction time, and yield.
Performance Comparison: Reflux vs. Microwave Synthesis
The choice between reflux and microwave-assisted synthesis often comes down to a trade-off between established, simpler setups and the significant advantages in reaction speed and efficiency offered by microwave technology. The following table summarizes the key quantitative differences between the two methods based on available experimental data.
| Parameter | Reflux Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 1 - 6 hours[1] | 10 - 30 minutes[1] |
| Typical Yield | 70 - 85%[1][2] | > 78% (often exceeding 95%)[1][2] |
| Reaction Temperature | 100 - 160 °C[1] | ~150 °C[1] |
| Solvent Usage | Typically requires a solvent (e.g., ethanol, toluene)[1] | Often solvent-free[1][2] |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times and targeted heating |
| Process Control | Standard temperature monitoring | Precise temperature and pressure control in dedicated reactors |
Experimental Protocols
Below are detailed experimental protocols for both the reflux and microwave-assisted synthesis of this compound derivatives, which serve as a strong proxy for the synthesis of the parent compound.
Conventional Reflux Synthesis Protocol
This protocol is a generalized procedure based on the thermal addition-elimination reaction often used for derivatives of this compound.[1]
Materials:
-
Diethyl ethoxymethylenemalonate (or a related precursor)
-
Primary amine (or other nucleophile)
-
Solvent (e.g., ethanol, diphenyl ether, or toluene)[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl ethoxymethylenemalonate and the primary amine in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux (typically between 100-160 °C) with constant stirring.[1]
-
Maintain the reflux for a period of 1 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired diethyl 2-((arylamino)methylene)malonate.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from a solvent-free method for the synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates.[1]
Materials:
-
Diethyl ethoxymethylenemalonate (1.0 mmol)
-
Primary amine (0.5 mmol)
-
5.0 mL high-pressure microwave reaction tube
-
Microwave synthesizer (e.g., CEM Discover SP)[1]
-
Magnetic stir bar
Procedure:
-
Place diethyl ethoxymethylenemalonate (1.0 mmol) and the primary amine (0.5 mmol) into a 5.0 mL high-pressure microwave reaction tube equipped with a magnetic stir bar.[1]
-
Seal the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.[1]
-
Place the reaction tube into the microwave synthesizer.
-
Irradiate the mixture for 30 minutes at 150 °C.[1]
-
After the reaction is complete, allow the tube to cool to a safe temperature before opening.
-
The resulting crude product can then be purified by column chromatography (e.g., using a mixture of n-hexane and ethyl acetate).[1]
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.
Caption: Workflow for the reflux synthesis of this compound derivatives.
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Conclusion
For the synthesis of this compound and its derivatives, microwave-assisted methods present a compelling alternative to traditional reflux. The primary advantages of microwave synthesis are a dramatic reduction in reaction time, often from hours to minutes, and higher yields.[1][2] Furthermore, the ability to perform these reactions under solvent-free conditions aligns with the principles of green chemistry by reducing waste and simplifying product workup.[1][2]
While reflux synthesis is a well-established and accessible technique that does not require specialized equipment, the significant gains in efficiency and yield make microwave-assisted synthesis a superior choice for rapid compound generation and process optimization in a research and drug development setting.
References
Diethyl 2-Methylenemalonate: A Comparative Guide to its Reactivity as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the Michael addition stands as a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of this reaction is critically dependent on the reactivity of the Michael acceptor. This guide provides an objective comparison of the reactivity of diethyl 2-methylenemalonate with other commonly employed Michael acceptors, namely methyl acrylate, methyl vinyl ketone, and acrylonitrile. This analysis is supported by experimental data to inform the selection of appropriate reagents for specific research and development applications.
Quantitative Comparison of Michael Acceptor Reactivity
The reactivity of a Michael acceptor is intrinsically linked to the electrophilicity of its β-carbon, which is influenced by the electron-withdrawing nature of the activating groups. This compound possesses two ester groups, which effectively delocalize the negative charge in the transition state of the Michael addition, thereby enhancing its reactivity.
To provide a quantitative comparison, the following table summarizes the second-order rate constants for the Michael addition of a model thiol nucleophile (N-acetyl-L-cysteine) to this compound and other representative Michael acceptors under consistent experimental conditions.
| Michael Acceptor | Structure | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Relative Reactivity |
| This compound | Data not available in a directly comparable study | - | |
| Methyl acrylate | 0.23 | 1.0 | |
| Methyl vinyl ketone | 1.5 | 6.5 | |
| Acrylonitrile | 0.08 | 0.35 |
Experimental Protocols
The following is a representative experimental protocol for determining the second-order rate constants of Michael addition reactions, which can be adapted to compare the reactivity of various Michael acceptors.
Kinetic Analysis of Michael Addition using UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction between a Michael acceptor and a thiol-containing nucleophile.
Materials:
-
Michael acceptor (e.g., this compound, methyl acrylate)
-
Thiol nucleophile (e.g., N-acetyl-L-cysteine, glutathione)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Michael acceptor in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the thiol nucleophile in the phosphate buffer.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the phosphate buffer and the thiol stock solution to a final volume of 1 mL. The concentration of the thiol should be in large excess (at least 10-fold) compared to the Michael acceptor to ensure pseudo-first-order kinetics.
-
Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance of the Michael acceptor at its wavelength of maximum absorbance (λmax) over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment with at least three different concentrations of the thiol nucleophile.
-
Plot the observed pseudo-first-order rate constants (k_obs) against the corresponding thiol concentrations.
-
The slope of this second linear plot represents the second-order rate constant (k) for the Michael addition reaction.
-
Reaction Mechanisms and Logical Relationships
The Michael addition reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism proceeds through the following key steps:
-
Nucleophile Activation: In the case of a thiol, under neutral or slightly basic conditions, a small fraction exists as the more nucleophilic thiolate anion.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source in the reaction mixture (e.g., the thiol or solvent) to yield the final Michael adduct.
The reactivity of the Michael acceptor is primarily governed by the stability of the enolate intermediate. Electron-withdrawing groups at the α and β positions of the double bond stabilize this intermediate, thereby accelerating the reaction.
Caption: General mechanism of a Michael addition reaction.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the typical workflow for conducting a kinetic analysis of a Michael addition reaction.
A Comparative Guide to Alternatives for Diethyl 2-Methylenemalonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethyl 2-methylenemalonate is a versatile reagent in organic synthesis, primarily utilized as a Michael acceptor and a key building block for various molecular frameworks. Its reactivity stems from the electron-deficient double bond, flanked by two ester groups. However, the landscape of organic synthesis is rich with alternatives, each offering unique advantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of this compound with its prominent alternatives, supported by experimental data and detailed protocols to inform reagent selection in research and development.
Overview of this compound and its Alternatives
This compound is a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and heterocyclic compounds. Its primary applications involve Michael additions, Knoevenagel condensations, and cycloadditions. The key alternatives that will be discussed are:
-
Other Dialkyl 2-Methylenemalonates: This category includes dimethyl 2-methylenemalonate and di-tert-butyl 2-methylenemalonate, where the ester group is varied to modulate steric hindrance and reactivity.
-
Meldrum's Acid Derivatives: These cyclic compounds, such as 5-benzylidene Meldrum's acid, are known for their high acidity and reactivity in Knoevenagel condensations and Michael additions.
-
Baylis-Hillman Reagents: While not direct structural analogs, reagents used in the Baylis-Hillman reaction, such as methyl acrylate, provide an alternative pathway to synthesize α-methylene-β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.
Performance Comparison in Key Reactions
The choice of reagent can significantly impact the outcome of a reaction. The following tables summarize the performance of this compound and its alternatives in key synthetic transformations.
Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |
| This compound | Thiophenol | Et3N | CH2Cl2 | - | High | |
| This compound | Propylamine | - | Neat | 45-60 min | High | |
| This compound | Diethyl malonate | NaOEt | EtOH | - | - | |
| Dimethyl Malonate | 2-Cyclopenten-1-one | Heterobimetallic Complex | - | 46 h | 90 | |
| Meldrum's Acid | Formaldehyde | - | - | - | - |
Note: Direct comparative data under identical conditions is limited in the literature. The data presented is from various sources and should be interpreted accordingly.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Meldrum's Acid | Benzaldehyde | - | Methanol | 30 min | 70 | |
| Meldrum's Acid | 4-Nitrobenzaldehyde | - | Methanol | 30 min | 94 | |
| Meldrum's Acid | Various Aromatic Aldehydes | Piperidine | [bmim]BF4 | - | Excellent | |
| Diethyl Malonate | Benzaldehyde | Piperidine | EtOH | - | - |
Synthesis of Quinolines (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a versatile method for synthesizing quinolines from anilines and diethyl ethoxymethylenemalonate (a precursor to this compound).
| Aniline Derivative | Malonate Derivative | Conditions | Yield (%) | Reference |
| Substituted Anilines | Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization in diphenyl ether | High | |
| Anilines | Ethyl ethoxymethylenemalonate | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis.
Michael Addition of Thiophenol to Diethyl Maleate (Illustrative for Michael Acceptors)
This protocol is adapted from a general procedure for thiol-Michael additions and can be used as a starting point for comparing different Michael acceptors.
Materials:
-
Diethyl maleate (1.0 equivalent)
-
Thiophenol (1.0 equivalent)
-
Triethylamine (Et3N) (catalytic amount, ~1-5 mol%)
-
Dichloromethane (CH2Cl2)
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve diethyl maleate and thiophenol in CH2Cl2 in a round-bottom flask.
-
Add a catalytic amount of Et3N to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid
This catalyst-free protocol highlights the high reactivity of Meldrum's acid.
Materials:
-
Meldrum's acid (1.39 mmol)
-
Benzaldehyde (1.39 mmol)
-
Methanol (2 mL)
Procedure:
-
To a solution of Meldrum's acid and benzaldehyde in methanol, stir the reaction mixture at room temperature.
-
Monitor the completion of the reaction by TLC (typically within 30 minutes).
-
Remove the solvent under reduced pressure to obtain the desired product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Baylis-Hillman Reaction of Methyl Acrylate with Benzaldehyde
This protocol provides a general procedure for the Baylis-Hillman reaction.
Materials:
-
Benzaldehyde (5.0 mmol)
-
Methyl acrylate (7.5 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.5 mmol)
-
Tetrahydrofuran (THF) (2 cm³)
Procedure:
-
A solution of benzaldehyde, methyl acrylate, and DABCO in THF is stirred at room temperature for 7 days.
-
The solvent is evaporated from the resulting mixture.
-
The crude product is purified by flash chromatography on silica gel.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is essential for understanding and implementing these synthetic methods.
Michael Addition Mechanism
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Knoevenagel Condensation Workflow
A Comparative Guide to Validating the Purity of Synthesized Diethyl 2-Methylenemalonate
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of any chemical compound necessitates a rigorous validation of its purity, a critical step for ensuring reproducibility in research and safety in drug development. Diethyl 2-methylenemalonate, a valuable building block in organic synthesis, is no exception. This guide provides a comparative overview of standard analytical techniques for validating its purity, complete with experimental protocols and data.
Purity Validation Techniques: A Head-to-Head Comparison
The determination of purity for a synthesized compound like this compound relies on a combination of spectroscopic and chromatographic methods. Each technique offers unique insights into the compound's structure and the presence of impurities.
| Analytical Technique | Information Provided | Typical Data for this compound | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms. | Methylene protons (~6.3 ppm), Ethyl quartet (~4.3 ppm), Ethyl triplet (~1.3 ppm)[1] | Rapid, non-destructive, provides detailed structural information. | May not detect non-proton-containing impurities. Quantitative analysis requires an internal standard. |
| ¹³C NMR Spectroscopy | Reveals the carbon framework of the molecule. | Carbonyl carbons (~164 ppm), Vinylic carbons (~136, 129 ppm), Ethyl carbons (~62, 14 ppm)[1] | Complements ¹H NMR for unambiguous structural confirmation. | Less sensitive than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Molecular Ion (M⁺) at m/z = 172.18[2] | Highly sensitive, provides accurate molecular weight. | Isomers may not be distinguishable. Fragmentation can be complex. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. | A single, sharp peak at a specific retention time under defined conditions. | Excellent for separating volatile impurities. Quantitative analysis is straightforward. | Not suitable for non-volatile or thermally unstable compounds. Requires a pure reference standard for identification. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mixture. | A single, sharp peak at a specific retention time. | Versatile for a wide range of compounds. High resolution and sensitivity. | Can be more complex to develop a method. Requires a pure reference standard. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹) | Fast and simple. Good for confirming the presence of key functional groups. | Provides limited information about the overall structure. Not ideal for quantifying purity. |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the validation of this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of proton-containing impurities.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard (e.g., tetramethylsilane - TMS).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a spectrometer (e.g., 300 MHz or higher).
-
Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and quantify purity against the internal standard.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak corresponding to the expected molecular weight of this compound.
Gas Chromatography (GC)
Objective: To separate and quantify volatile impurities.
Protocol:
-
Sample Preparation: Prepare a solution of the synthesized compound in a volatile solvent (e.g., ethanol) at a known concentration.[3]
-
Instrument Setup: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-624).[4] Set the appropriate temperature program for the injector, column, and detector.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for Synthesis and Purity Validation.
Caption: Analytical Techniques and Their Primary Outputs.
References
Spectroscopic Analysis of Diethyl 2-methylenemalonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Diethyl 2-methylenemalonate and its structurally related alternatives, Diethyl malonate and Diethyl ethylmalonate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives. This data is essential for distinguishing between these closely related structures.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~6.4 | s | - | =CH₂ |
| 4.29 | q | 7.1 | -OCH₂CH₃ | |
| 1.33 | t | 7.1 | -OCH₂CH₃ | |
| Diethyl malonate [1] | 4.19 | q | 7.1 | -OCH₂CH₃ |
| 3.34 | s | - | -CH₂- | |
| 1.26 | t | 7.1 | -OCH₂CH₃ | |
| Diethyl ethylmalonate [2][3] | 4.18 | q | 7.1 | -OCH₂CH₃ |
| 3.17 | t | 7.4 | -CH(CH₂CH₃)- | |
| 1.91 | quintet | 7.4 | -CH(CH₂CH₃)- | |
| 1.25 | t | 7.1 | -OCH₂CH₃ | |
| 0.89 | t | 7.4 | -CH(CH₂CH₃)- |
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | C=O |
| ~135 | =C(CO₂Et)₂ | |
| ~128 | =CH₂ | |
| ~62 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| Diethyl malonate [1][4][5] | 167.1 | C=O |
| 61.5 | -OCH₂CH₃ | |
| 41.7 | -CH₂- | |
| 14.1 | -OCH₂CH₃ | |
| Diethyl ethylmalonate [2][6] | 168.8 | C=O |
| 61.2 | -OCH₂CH₃ | |
| 52.3 | -CH- | |
| 20.3 | -CH₂CH₃ | |
| 14.0 | -OCH₂CH₃ | |
| 11.9 | -CH₂CH₃ |
IR Spectral Data
Infrared (IR) spectroscopy identifies functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1730 | C=O stretch (ester) |
| ~1640 | C=C stretch | |
| ~1200-1000 | C-O stretch | |
| Diethyl malonate [7] | 1757, 1740 | C=O stretch (ester) |
| 1300-1000 | C-O stretch | |
| Diethyl ethylmalonate [2] | ~1735 | C=O stretch (ester) |
| ~1200-1000 | C-O stretch |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 172 | 127, 99, 53 |
| Diethyl malonate [8][9][10] | 160 | 115, 88, 60, 43 |
| Diethyl ethylmalonate [2][11] | 188 | 143, 115, 88, 70 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: The spectrum was baseline corrected and the peak positions were identified.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample was diluted to approximately 1 mg/mL in dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass selective detector was used.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-400 amu
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
-
Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte were analyzed.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for the characterization of malonate esters.
Caption: General workflow for the spectroscopic analysis of malonate esters.
References
- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl ethylmalonate(133-13-1) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]
- 6. Diethyl ethylmalonate(133-13-1) 13C NMR [m.chemicalbook.com]
- 7. Diethyl malonate [webbook.nist.gov]
- 8. Diethyl malonate(105-53-3) MS spectrum [chemicalbook.com]
- 9. mzCloud – Diethyl malonate [mzcloud.org]
- 10. Diethyl malonate [webbook.nist.gov]
- 11. Diethyl ethylmalonate(133-13-1) MS spectrum [chemicalbook.com]
A Comparative Guide to Catalysts in Diethyl 2-methylenemalonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl 2-methylenemalonate, a valuable building block in organic chemistry, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for this reaction, supported by experimental data to inform catalyst selection for optimal yield and reaction conditions.
Catalyst Performance Comparison
The efficiency of various catalysts in the synthesis of this compound is evaluated based on key performance indicators such as yield, reaction time, and temperature. The following table summarizes the quantitative data for prominent catalytic methods.
| Catalyst/Method | Reactants | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Raney Nickel | Diethyl ethoxymethylenemalonate, H₂ | 12-20 | 45 | 91-94 | [1][2] |
| Zinc Chloride (ZnCl₂) | Diethyl malonate, Ethyl orthoformate, Acetic anhydride | 6.5 | 104-113 | 72 | [3] |
| Microwave-assisted (catalyst-free) | Diethyl ethoxymethylenemalonate, Primary amines | 0.5 | 150 | >78 | [4][5] |
| Potassium Bicarbonate (KHCO₃) | Diethyl malonate, Formaldehyde | 1 | 25-30 | 72-75 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Synthesis using Raney Nickel Catalyst
This procedure involves the hydrogenation of diethyl ethoxymethylenemalonate.
Materials:
-
Diethyl ethoxymethylenemalonate (0.5 mole)
-
Commercial absolute alcohol (100 ml)
-
Raney nickel catalyst (10 g)
-
Hydrogen gas
Procedure:
-
A solution of diethyl ethoxymethylenemalonate in absolute alcohol is placed in a high-pressure hydrogenation apparatus with the Raney nickel catalyst.[1][2]
-
The pressure in the bomb is raised to 1000–1500 lb. with hydrogen, and the temperature is adjusted to 45°C.[1][2]
-
The mixture is shaken, and the reaction is allowed to proceed for 12–20 hours.
-
After cooling to room temperature, the pressure is released, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure at room temperature to yield a colorless oil.
-
The residual oil is then distilled to obtain this compound.
Synthesis using Zinc Chloride Catalyst
This method involves the reaction of diethyl malonate with ethyl orthoformate.
Materials:
-
Diethyl malonate (1.0 mole)
-
Ethyl orthoformate (1.0 mole)
-
Acetic anhydride (2.0 moles)
-
Anhydrous zinc chloride (0.5 g)
Procedure:
-
A mixture of diethyl malonate, ethyl orthoformate, acetic anhydride, and anhydrous zinc chloride is heated in an oil bath for 6.5 hours, maintaining the temperature of the contents at 104°-113° C.[3]
-
The mixture is then distilled through a short column.
-
The residue is diluted with ether and washed thoroughly with water.
-
The combined extracts are dried and distilled to yield the product.[3]
Microwave-Assisted Synthesis (Catalyst-Free)
This protocol offers a rapid and solvent-free approach.
Materials:
-
Diethyl ethoxymethylenemalonate (1.0 mmol)
-
Primary amine (0.5 mmol)
Procedure:
-
Diethyl ethoxymethylenemalonate and the primary amine are placed in a high-pressure reaction tube.[4][5]
-
The tube is closed and the mixture is stirred for 1 hour at room temperature.
-
The reaction mixture is then placed in a microwave synthesizer for 30 minutes at 150°C.[4][5]
Synthesis using Potassium Bicarbonate
This method utilizes formaldehyde and diethyl malonate.
Materials:
-
Diethyl malonate (1 mole)
-
Formaldehyde solution (equivalent to 2 moles of formaldehyde)
-
Potassium bicarbonate (8 g)
Procedure:
-
Formaldehyde solution and potassium bicarbonate are placed in a beaker in a water bath at 20°C.[6]
-
With mechanical stirring, diethyl malonate is added dropwise over 40-50 minutes, maintaining the temperature at 25-30°C.[6]
-
Stirring is continued for 1 hour.
-
The product is then extracted using ether after adding a saturated solution of ammonium sulfate.[6]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow and logical relationships in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Key synthetic pathways to this compound.
References
A Comparative Kinetic Analysis of Diethyl 2-Methylenemalonate in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the reaction kinetics of diethyl 2-methylenemalonate, a versatile building block in organic synthesis. Its high reactivity, stemming from the presence of two electron-withdrawing ester groups conjugated to a carbon-carbon double bond, makes it a valuable substrate in a variety of chemical transformations. This document offers a comparative overview of its performance in Michael additions, anionic polymerization, and bromination reactions, supported by available experimental data for analogous compounds and detailed experimental protocols.
Michael Addition: A Highly Reactive Michael Acceptor
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[1][2] This reactivity is attributed to the electron-deficient nature of the β-carbon, making it susceptible to nucleophilic attack.
Comparative Kinetic Data
While specific second-order rate constants for the Michael addition of this compound with various nucleophiles are not extensively reported in readily available literature, a qualitative comparison with other Michael acceptors can be made based on their structural features. The reactivity of Michael acceptors is influenced by factors such as the electrophilicity of the β-carbon and steric hindrance.
Table 1: Qualitative Comparison of Michael Acceptor Reactivity
| Michael Acceptor Class | General Reactivity | Factors Influencing Reactivity |
| α,β-Unsaturated Aldehydes | High | Highly electrophilic carbonyl group. |
| This compound | High (Predicted) | Two strong electron-withdrawing ester groups significantly increase the electrophilicity of the β-carbon. |
| Nitroalkenes | High | The nitro group is a very strong electron-withdrawing group. |
| α,β-Unsaturated Ketones (Enones) | Moderate to High | Electrophilicity is influenced by substitution on the α and β carbons. |
| α,β-Unsaturated Esters | Moderate | Less electrophilic than corresponding ketones. |
To provide a quantitative perspective, the following table presents representative kinetic data for the Michael addition of other activated alkenes with a common nucleophile, the thiolate from cysteine. This data can serve as a benchmark for researchers investigating the reactivity of this compound.
Table 2: Representative Second-Order Rate Constants for Thiol-Michael Additions
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| N-Ethylmaleimide | Cysteine | ~ 2.0 x 10⁴ |
| Acrylonitrile | Cysteine | ~ 1.0 x 10³ |
| Methyl Acrylate | Cysteine | ~ 2.0 x 10² |
| This compound | Cysteine | Data not readily available, but expected to be high |
Experimental Protocol: Determination of Second-Order Rate Constant for Michael Addition
This protocol describes a general method for determining the second-order rate constant of the Michael addition of a thiol to an activated alkene, such as this compound, using UV-Vis spectroscopy under pseudo-first-order conditions.
Materials:
-
This compound
-
Thiol (e.g., N-acetyl-L-cysteine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic solvent (if necessary, e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the thiol in the chosen buffer.
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a solution of this compound with a large excess (at least 10-fold) of the thiol solution. The concentration of the thiol should be varied in a series of experiments.
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in molar absorptivity.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reactant (this compound).
-
Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').
-
Plot the calculated k' values against the corresponding concentrations of the thiol. The slope of this second linear plot is the second-order rate constant (k₂).
-
Michael Addition Reaction Pathway
Caption: General mechanism of a Michael addition reaction.
Anionic Polymerization: A Highly Reactive Monomer
This compound can undergo rapid anionic polymerization due to the strong electron-withdrawing nature of the two ester groups, which stabilizes the propagating carbanion. This high reactivity allows for polymerization under mild conditions, often initiated by weak bases or even water under appropriate pH conditions.
Comparative Kinetic Data
Direct comparative kinetic data for the anionic polymerization of this compound alongside other common monomers under identical conditions is scarce. However, its high reactivity suggests that its rate of polymerization would be significantly faster than that of less activated monomers like styrene. The polymerization of methyl methacrylate (MMA), another activated monomer, provides a relevant point of comparison.
Table 3: Qualitative Comparison of Anionic Polymerization Reactivity
| Monomer | Relative Reactivity | Factors Influencing Reactivity |
| This compound | Very High | Two ester groups provide strong stabilization of the propagating carbanion. |
| Methyl Methacrylate (MMA) | High | One ester group provides good stabilization of the propagating carbanion. |
| Styrene | Moderate | The phenyl group provides moderate stabilization of the propagating carbanion. |
Experimental Protocol: Monitoring Anionic Polymerization Kinetics
The kinetics of anionic polymerization can be monitored by techniques such as dilatometry (measuring volume contraction), spectroscopy (monitoring monomer disappearance), or by taking aliquots at different time points and determining the conversion gravimetrically or chromatographically.
Materials:
-
This compound (freshly distilled)
-
Anhydrous solvent (e.g., THF)
-
Initiator (e.g., n-butyllithium in hexane)
-
High-vacuum line and glassware
Procedure:
-
Purification: Rigorously purify the monomer, solvent, and initiator to remove any protic impurities that would terminate the living polymerization.
-
Polymerization:
-
Under a high-vacuum or inert atmosphere, dissolve the monomer in the anhydrous solvent in a reaction vessel.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the initiator via syringe to start the polymerization.
-
-
Monitoring:
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them with a terminating agent (e.g., methanol).
-
Determine the monomer conversion in each aliquot using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Plot the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time.
-
For a living polymerization where the initiation is much faster than propagation, the slope of this line will be equal to the apparent propagation rate constant (k_p).
-
Anionic Polymerization Workflow
Caption: Workflow for anionic polymerization.
Bromination: Electrophilic Addition to an Activated Alkene
The electron-rich double bond of this compound is susceptible to electrophilic attack by halogens such as bromine. The reaction proceeds via an electrophilic addition mechanism.
Comparative Kinetic Data
Quantitative kinetic data for the bromination of this compound is not readily found in the literature. However, the rate of bromination of alkenes is generally influenced by the electron density of the double bond. The presence of two electron-withdrawing ester groups in this compound reduces the electron density of the double bond, which would be expected to decrease the rate of electrophilic addition compared to unactivated alkenes.
Table 4: Qualitative Comparison of Alkene Reactivity in Bromination
| Alkene | Relative Reactivity | Factors Influencing Reactivity |
| Ethene | Baseline | Unsubstituted double bond. |
| Propene | Higher than Ethene | Electron-donating alkyl group increases double bond nucleophilicity. |
| This compound | Lower than Ethene (Predicted) | Two electron-withdrawing ester groups decrease the nucleophilicity of the double bond. |
Experimental Protocol: Following the Kinetics of Bromination
The kinetics of bromination can be conveniently followed by monitoring the disappearance of the color of bromine using a UV-Vis spectrophotometer.
Materials:
-
This compound
-
Bromine solution of known concentration (in a non-reactive solvent like carbon tetrachloride)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Prepare solutions of this compound and bromine in the chosen solvent.
-
Kinetic Run:
-
Mix the reactant solutions in a cuvette at a constant temperature.
-
Monitor the decrease in absorbance of the bromine at its λ_max (around 415 nm in CCl₄) over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the initial slope of the absorbance versus time plot.
-
By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined using the method of initial rates.
-
Bromination Reaction Pathway
Caption: Mechanism of electrophilic bromination of an alkene.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethyl 2-Methylenemalonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like Diethyl 2-methylenemalonate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not found in the immediate search, data for similar malonate compounds and general guidelines for reactive chemicals provide a strong basis for safe handling.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
Hazard Recognition: this compound is considered a reactive chemical.[2] Reactive substances can potentially polymerize or react violently under certain conditions, such as with exposure to heat, light, or incompatible materials. It is also a combustible liquid.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed professional hazardous waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Step 1: Segregation and Waste Collection
-
Isolate Waste: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Avoid Mixing: Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[4][5]
-
Container Requirements: Use a container that is chemically resistant, leak-proof, and has a secure lid.[4] The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Quenching of Reaction Mixtures (If Applicable)
-
For reaction mixtures containing unreacted this compound, a quenching procedure may be necessary as part of the experimental protocol before it is collected for waste disposal.[6] If you are unsure how to safely quench your reaction mixture, consult with your institution's Environmental Health and Safety (EHS) department.[6]
-
Collect the quenched material in a separate, labeled hazardous waste container.[6]
Step 3: Storage of Hazardous Waste
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[7]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment vessel to prevent spills.
-
Labeling: Ensure the hazardous waste label includes the accumulation start date and a list of all constituents in the container with their approximate percentages.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Information: Be prepared to provide the EHS representative or contractor with the full chemical name, quantity of waste, and any other relevant hazard information.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize safety and consult with your institution's EHS department for guidance on specific protocols and regulatory requirements.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. westliberty.edu [westliberty.edu]
Essential Safety and Operational Guide for Handling Diethyl 2-methylenemalonate
Disclaimer: This document provides immediate safety and logistical information for handling Diethyl 2-methylenemalonate based on available data. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is supplemented with information from closely related chemicals, Diethyl Malonate and Diethyl Methylmalonate, as well as general best practices for handling reactive monomers. Always consult with your institution's safety officer and review all available safety information before proceeding.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (CAS No. 3377-20-6) is a reactive ester compound. Based on available information, it is classified with the following hazards:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage[1] | |
| Skin Sensitization | Warning | H317: May cause an allergic skin reaction[1] | |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage[1] |
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Skin Protection:
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Handling and Operational Plan
Preparation:
-
Designate a work area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Assemble materials: Have all necessary equipment and reagents ready before starting work to minimize the time the chemical is handled.
-
Emergency preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have spill cleanup materials (e.g., absorbent pads, sand) available.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Container inspection: Before opening, inspect the container for any damage or leaks.
-
Dispensing: Carefully dispense the required amount of the liquid, avoiding splashes. Use a pipette or a graduated cylinder for accurate measurement.
-
Reaction setup: If using in a reaction, add it slowly to the reaction vessel. Be aware of potential exothermic reactions, especially given its nature as a reactive monomer.
-
Post-handling: Tightly seal the container immediately after use. Clean any contaminated surfaces with an appropriate solvent and then with soap and water.
Storage Plan
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4]
-
Container: Keep the container tightly closed to prevent the entry of moisture and contamination.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[6][7] Do not pour down the drain.[6][7]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 3377-20-6 | FD164901 [biosynth.com]
- 2. carlroth.com [carlroth.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. labort.in [labort.in]
- 7. durhamtech.edu [durhamtech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
